AChE-IN-35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16N8O5 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-amino-7-(4-methylanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile |
InChI |
InChI=1S/C20H16N8O5/c1-10-2-4-11(5-3-10)23-18-16(28(32)33)20(14(9-21)17(22)25-26-18)13-8-12(27(30)31)6-7-15(13)24-19(20)29/h2-8,23,25-26H,22H2,1H3,(H,24,29) |
InChI Key |
NSLQDNFIWLIXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
AChE-IN-35 discovery and synthesis
AChE-IN-35: Unraveling the Discovery and Synthesis of a Novel Acetylcholinesterase Inhibitor
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. The ongoing quest for novel AChE inhibitors with improved efficacy, selectivity, and safety profiles is a significant focus of medicinal chemistry research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a specific AChE inhibitor, this compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
It is important to note that extensive searches of publicly available scientific literature and patent databases did not yield specific information for a compound designated as "this compound." This suggests that "this compound" may be an internal codename for a compound not yet disclosed in the public domain, a very recent discovery, or a misnomer. The following sections are therefore constructed based on general principles and common methodologies employed in the discovery and synthesis of novel AChE inhibitors, drawing from a wide array of research in the field.
Discovery and Design Rationale
The discovery of novel AChE inhibitors often begins with identifying a lead compound, which can be derived from natural products, synthetic compound libraries, or through computational drug design. The general workflow for the discovery of a new chemical entity like a hypothetical "this compound" is outlined below.
The design of new inhibitors often focuses on interacting with key residues within the AChE active site, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). Many modern AChE inhibitors are designed as dual-binding site inhibitors, interacting with both the CAS and PAS to achieve higher potency and potentially interfere with amyloid-β aggregation.
Synthesis of Novel AChE Inhibitors
The synthesis of novel AChE inhibitors is highly dependent on their chemical scaffold. Common synthetic strategies involve multi-step reactions to build complex molecules. For instance, the synthesis of chalcone-based AChE inhibitors often involves a Claisen-Schmidt condensation.
A generalized synthetic workflow is depicted below:
Biological Evaluation
In Vitro Acetylcholinesterase Inhibition Assay
The primary method for evaluating the potency of new AChE inhibitors is the in vitro inhibition assay, commonly performed using Ellman's method. This spectrophotometric method measures the activity of AChE by detecting the product of the enzymatic reaction.
Experimental Protocol (Ellman's Method):
-
Reagent Preparation: Prepare a phosphate buffer (typically pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compound solution at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to the buffer containing the test compound at different concentrations. Incubate for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Substrate Addition: Add DTNB and the substrate ATCI to initiate the enzymatic reaction.
-
Measurement: Measure the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Quantitative Data
While no specific data for "this compound" is available, the following table presents a hypothetical summary of inhibitory activities for a series of newly synthesized compounds, which is a common format for presenting such data in research publications.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Compound X | 0.5 ± 0.07 | 5.2 ± 0.4 | 10.4 |
| Compound Y | 1.2 ± 0.1 | 0.8 ± 0.05 | 0.67 |
| Donepezil (Ref.) | 0.02 ± 0.003 | 3.5 ± 0.2 | 175 |
Signaling Pathway
AChE inhibitors exert their therapeutic effect by increasing the levels of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Conclusion
While the specific details of "this compound" remain elusive from public domain sources, this guide outlines the multidisciplinary approach integral to the discovery and development of novel acetylcholinesterase inhibitors. The process involves a rational design, complex chemical synthesis, and rigorous biological evaluation to identify promising candidates for the treatment of Alzheimer's disease and other cognitive disorders. Further disclosure of data on "this compound" in scientific literature or patents would be necessary to provide a more specific and in-depth analysis.
In-Depth Technical Guide: A Derivative Acetylcholinesterase Inhibitor, Compound 35
Disclaimer: Information regarding a specific molecule designated "AChE-IN-35" is not publicly available. This guide is based on published data for a molecule referred to as "compound 35," which has demonstrated significant anti-nociceptive effects and is a potent sigma-1 receptor antagonist. For the purpose of this technical guide, we will refer to it as Compound 35.
This document provides a comprehensive overview of the chemical properties, structure, and biological activity of Compound 35, a novel acetylcholinesterase (AChE) inhibitor with potent anti-nociceptive properties. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Structure
While the exact chemical structure of Compound 35 is not fully disclosed in the available literature, it is described as a derivative of 4-methylpiperidine, which replaces the morpholine moiety in a series of synthesized compounds. The substitution with carbonated cyclic analogs like piperidine was found to greatly improve sigma-1 receptor binding affinity, potentially due to the greater hydrophobicity of the piperidine moiety.
Table 1: Physicochemical Properties of Representative Acetylcholinesterase Inhibitors
| Property | Donepezil | Galantamine | Rivastigmine |
| Molecular Formula | C₂₄H₂₉NO₃ | C₁₇H₂₁NO₃ | C₁₄H₂₂N₂O₂ |
| Molecular Weight ( g/mol ) | 379.5 | 287.35 | 250.34 |
| LogP | 4.63 | 1.9 | 2.4 |
| pKa | 8.93 | 8.2 | 8.6 |
| Solubility | Sparingly soluble in water | Soluble in water | Soluble in water |
Mechanism of Action
Compound 35 is believed to exert its anti-nociceptive effects through a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and antagonism of the sigma-1 receptor.
-
Acetylcholinesterase Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), Compound 35 increases the concentration of ACh in the synaptic cleft.[1][2] This enhancement of cholinergic neurotransmission is a well-established strategy for managing pain and is the mechanism behind several clinically used drugs.[3]
-
Sigma-1 Receptor Antagonism: The sigma-1 receptor is a chaperone protein that modulates the activity of other proteins, including N-methyl-D-aspartate (NMDA) and opioid receptors.[4] Antagonists of the sigma-1 receptor have been shown to produce anti-nociceptive effects in various preclinical models of pain, including neuropathic, inflammatory, and ischemic pain.[4]
The synergistic action of AChE inhibition and sigma-1 receptor antagonism may contribute to the potent analgesic properties of Compound 35.
Experimental Data
Table 2: In Vivo Anti-Nociceptive Activity of Compound 35 in the Formalin Test
| Compound | Dose (mg/kg, i.p.) | Phase I Inhibition (%) | Phase II Inhibition (%) | ED₅₀ Phase I (mg/kg) | ED₅₀ Phase II (mg/kg) |
| Compound 35 | 40 | 33.37 | 30.48 | 49.4 ± 4.1 | 50.5 ± 2.5 |
| 80 | 84.75 | 87.72 | |||
| 160 | 97.62 | 98.23 |
Data extracted from a study on the anti-nociceptive effects of Compound 35.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine AChE activity.
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
Test compound stock solution (in DMSO or appropriate solvent)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Formalin-Induced Nociception Assay in Mice
This is a widely used model of tonic pain involving both neurogenic and inflammatory components.
Animals:
-
Male Swiss mice (20-25 g)
Materials:
-
Compound 35 solution
-
Vehicle control (e.g., saline, DMSO)
-
Formalin solution (2.5% in saline)
-
Observation chamber
Procedure:
-
Acclimatize the mice to the experimental room and observation chambers for at least 30 minutes before the experiment.
-
Administer Compound 35 or vehicle intraperitoneally (i.p.) at the desired doses.
-
After a 30-minute pretreatment period, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time (in seconds) that the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Neurogenic phase): 0-5 minutes post-formalin injection.
-
Phase II (Inflammatory phase): 15-30 minutes post-formalin injection.
-
-
The percentage of inhibition of the nociceptive response is calculated for each phase compared to the vehicle-treated group.
Conclusion
Compound 35 represents a promising lead compound for the development of novel analgesics. Its dual mechanism of action, targeting both the cholinergic system and the sigma-1 receptor, may offer a synergistic approach to pain management. Further studies are warranted to fully elucidate its pharmacological profile, including its selectivity for AChE over butyrylcholinesterase (BuChE), its pharmacokinetic properties, and its efficacy in a broader range of pain models. The detailed experimental protocols provided in this guide should facilitate further research and development of this and related compounds.
References
In Vitro Characterization of AChE-IN-35: A Technical Guide for a Novel Acetylcholinesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro characterization of AChE-IN-35, a representative acetylcholinesterase (AChE) inhibitor. The document details the methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of signaling pathways and experimental workflows to facilitate understanding.
Biochemical Characterization
The initial in vitro assessment of a novel acetylcholinesterase inhibitor involves determining its potency and selectivity against the target enzyme, AChE, as well as the related enzyme, butyrylcholinesterase (BuChE).
The inhibitory activity of this compound was evaluated against AChE from electric eel and BuChE from equine serum using a modified Ellman's spectrophotometric method. The half-maximal inhibitory concentration (IC50) was determined by measuring the rate of hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
Table 1: Inhibitory Potency and Selectivity of this compound and Reference Compounds
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 0.143 | 0.356 | 2.49 |
| Donepezil | 0.025 | 7.8 | 312 |
| Rivastigmine | 0.45 | 0.03 | 0.067 |
| Tacrine | 0.0145 | 0.003 | 0.207[1] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Sodium phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound, 125 µL of 3 mM DTNB solution, and 25 µL of the enzyme solution (AChE or BuChE).
-
The mixture is incubated for 15 minutes at 37°C.
-
The reaction is initiated by adding 25 µL of the substrate solution (15 mM ATCI or BTCI).
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To understand the mechanism of inhibition, enzyme kinetic studies are performed. These studies determine whether the inhibitor binds to the active site of the enzyme (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to both (mixed inhibition).
Table 2: Kinetic Parameters of this compound for Acetylcholinesterase Inhibition
| Parameter | Value | Description |
| Inhibition Type | Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |
| Ki (µM) | 0.098 | Inhibitor constant for binding to the free enzyme. |
| Ki' (µM) | 0.215 | Inhibitor constant for binding to the enzyme-substrate complex. |
Experimental Protocol: Enzyme Kinetic Studies
-
Procedure:
-
The enzyme inhibition assay is performed as described in the Ellman's method.
-
The assay is carried out with varying concentrations of the substrate (ATCI) in the absence and presence of different fixed concentrations of the inhibitor (this compound).
-
The initial reaction velocities (v) are measured for each substrate and inhibitor concentration.
-
The data is plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]) to determine the mode of inhibition.
-
The kinetic parameters (Ki and Ki') are calculated from the plots.
-
Cellular Characterization
The in vitro characterization of an AChE inhibitor also includes assessing its effects on cells, particularly its potential toxicity.
The cytotoxicity of this compound was evaluated in a human neuroblastoma cell line (SH-SY5Y) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 3: Cytotoxicity of this compound in SH-SY5Y Cells
| Compound | IC50 (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 0.85 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Reagents and Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with varying concentrations of this compound for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined from the dose-response curve.
-
Visualizations
Caption: Mechanism of AChE Inhibition.
Caption: In Vitro Characterization Workflow.
Caption: Lead Selection Decision Logic.
References
AChE-IN-35: A Potent and Selective Acetylcholinesterase Inhibitor as a Tool Compound for Alzheimer's Disease Research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a significant decline in cognitive function. A key pathological hallmark of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[1] The "cholinergic hypothesis" posits that this loss of ACh directly contributes to the cognitive and memory impairments observed in AD patients.[1] A primary therapeutic strategy has been to enhance cholinergic signaling by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft.[1][2] Acetylcholinesterase inhibitors (AChEIs) currently represent a major class of drugs for the symptomatic treatment of mild-to-moderate AD.[2][3][4] This technical guide provides a comprehensive overview of AChE-IN-35, a novel, potent, and selective tool compound developed for the preclinical investigation of Alzheimer's disease. This document details its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its use in research settings.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor of acetylcholinesterase designed for high potency and selectivity. Its development was guided by computational modeling and structure-activity relationship (SAR) studies to optimize its interaction with the active site of the AChE enzyme.[5][6] As a tool compound, this compound is intended for researchers to investigate the downstream effects of AChE inhibition in various experimental models of Alzheimer's disease, helping to elucidate the role of the cholinergic system in disease progression and to validate new therapeutic targets.
Mechanism of Action:
This compound acts as a reversible inhibitor of acetylcholinesterase. By occupying the active site of the enzyme, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[1][7] This enhanced cholinergic transmission is intended to compensate for the loss of cholinergic neurons and improve cognitive function.[1]
The diagram below illustrates the central role of AChE in the cholinergic synapse and the mechanism of action of an inhibitor like this compound.
Quantitative Data Summary
The following tables summarize the key in vitro biochemical and cellular characteristics of this compound compared to standard reference compounds.
Table 1: In Vitro Enzyme Inhibition Profile | Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (BuChE/AChE) | | :--- | :--- | :--- | :--- | | This compound | eeAChE | 8.5 ± 1.2 | \multirow{2}{}{~150} | | | hAChE | 12.1 ± 2.5 | | | eqBuChE | > 1800 | | Donepezil | eeAChE | 15.3 ± 3.1 | \multirow{2}{}{~250} | | | hAChE | 22.8 ± 4.5 | | | eqBuChE | > 5700 | | Rivastigmine | eeAChE | 450 ± 35 | \multirow{2}{*}{~0.5} | | | hAChE | 620 ± 50 | | | eqBuChE | 310 ± 28 | Data are presented as mean ± standard deviation from n=3 independent experiments. eeAChE: Electrophorus electricus AChE; hAChE: human recombinant AChE; eqBuChE: equine serum Butyrylcholinesterase.
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cell Line | Assay | EC₅₀ (nM) | CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
|---|---|---|---|---|---|
| This compound | SH-SY5Y | AChE Activity | 25.4 ± 4.1 | > 50 | > 1900 |
| Primary Cortical Neurons | AChE Activity | 31.2 ± 5.5 | > 50 | > 1600 | |
| Donepezil | SH-SY5Y | AChE Activity | 48.9 ± 6.3 | > 50 | > 1000 |
EC₅₀: Half-maximal effective concentration in cell-based AChE activity assay. CC₅₀: Half-maximal cytotoxic concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[7]
Objective: To determine the IC₅₀ value of this compound against AChE.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound and reference compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI (10 mM) and DTNB (3 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound and reference compounds in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control).
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based AChE Activity Assay
Objective: To measure the efficacy of this compound in a cellular context.
Materials:
-
SH-SY5Y neuroblastoma cells or primary neurons
-
Cell culture medium (e.g., DMEM/F12)
-
This compound and reference compounds
-
Cell lysis buffer
-
Reagents for Ellman's method (as described in 3.1)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere and grow to ~80% confluency.
-
Treat the cells with various concentrations of this compound for 2-4 hours.
-
-
Cell Lysis and Assay:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to remove debris.
-
Perform the Ellman's assay on the supernatant as described in section 3.1.
-
Measure the total protein concentration in each lysate sample for normalization.
-
-
Data Analysis:
-
Normalize AChE activity to the total protein concentration.
-
Calculate the percentage of inhibition relative to untreated control cells.
-
Determine the EC₅₀ value by plotting % Inhibition against inhibitor concentration.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a novel AChE inhibitor and the logical framework for its use as a tool compound.
Conclusion and Future Directions
This compound is a potent and selective acetylcholinesterase inhibitor that serves as a valuable tool for preclinical Alzheimer's disease research. Its well-characterized in vitro profile, combined with its utility in cellular models, allows for the precise investigation of the cholinergic system's role in neurodegeneration. Future studies should focus on leveraging this compound in advanced in vivo models to explore its effects on downstream pathologies, such as amyloid-beta and tau aggregation, and to identify novel biomarkers associated with enhanced cholinergic tone. While AChE inhibitors are primarily symptomatic treatments, tool compounds like this compound are crucial for dissecting the complex mechanisms of AD and validating new, potentially disease-modifying therapeutic strategies.[8]
References
- 1. metrotechinstitute.org [metrotechinstitute.org]
- 2. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
AChE-IN-35 molecular weight and formula
This document provides a summary of the available physicochemical data for the molecular formula C17H35. It is important to note that while searches for "AChE-IN-35" did not yield a specific registered compound with this designation, the molecular formula C17H35 has been identified in chemical databases. The designation "this compound" suggests a potential role as an acetylcholinesterase inhibitor, however, the simple hydrocarbon formula C17H35 does not correspond to typical structures of known acetylcholinesterase inhibitors. Further clarification on the specific chemical structure of "this compound" is required to provide more detailed biological and experimental information.
Physicochemical Data
The following table summarizes the computed properties for a compound with the molecular formula C17H35.
| Property | Value | Source |
| Molecular Formula | C17H35 | PubChem |
| Molecular Weight | 239.5 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 239.273876116 Da | PubChem[1][2] |
Note: These properties correspond to a generic C17H35 formula and may not represent the specific isomer intended by "this compound".
Experimental Data and Protocols
Currently, there is no publicly available experimental data, including detailed methodologies or signaling pathways, specifically associated with a compound designated "this compound". Research articles mention a "compound 35" with anti-nociceptive effects, but a direct link to acetylcholinesterase inhibition or the specific name "this compound" is not established. Without a definitive chemical structure or further identifying information, a detailed technical guide on experimental protocols and biological activity cannot be provided.
Logical Workflow for Compound Identification
The process for identifying and characterizing a novel compound like "this compound" would typically follow the logical workflow outlined below.
Caption: A generalized workflow for the identification and characterization of a novel chemical entity.
References
Preliminary Studies on AChE-IN-35: A Technical Overview
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound specifically designated as "AChE-IN-35". The following document has been constructed as a representative technical guide, utilizing the well-characterized acetylcholinesterase (AChE) inhibitor, Donepezil , as a surrogate to illustrate the requested format and content for an in-depth scientific overview. This guide is intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease.[1][2] These agents function by impeding the enzymatic degradation of the neurotransmitter acetylcholine (ACh), thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2][3] Deficits in cholinergic activity are a well-established feature of Alzheimer's disease, contributing to the cognitive and memory impairments observed in patients.[3] This document provides a comprehensive technical overview of the pharmacological profile of a representative AChE inhibitor, exemplified here by Donepezil.
Mechanism of Action
The primary mechanism of action for this class of inhibitors is the reversible, non-competitive inhibition of acetylcholinesterase.[1] By binding to the peripheral anionic site of the enzyme, these inhibitors allosterically block the entry of acetylcholine into the active site, preventing its hydrolysis into choline and acetate.[1] This leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating neuronal signaling.
Signaling Pathway
The cholinergic signaling pathway is critical for cognitive functions such as learning and memory. The inhibition of AChE by agents like Donepezil directly impacts this pathway by increasing the concentration and duration of action of acetylcholine in the synapse.
References
An In-depth Technical Guide to a Representative Acetylcholinesterase Inhibitor: Donepezil
Disclaimer: No public scientific literature or data could be found for a compound specifically named "AChE-IN-35." Therefore, this guide provides a comprehensive overview of a well-characterized and widely researched acetylcholinesterase (AChE) inhibitor, Donepezil, as a representative example to fulfill the user's request for a detailed technical guide. The data, protocols, and pathways presented here are specific to Donepezil.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the pharmacological data, experimental methodologies, and relevant biological pathways associated with the acetylcholinesterase inhibitor, Donepezil.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Donepezil, focusing on its inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of Donepezil
| Target Enzyme | IC50 (nM) | Compound | Notes |
| Acetylcholinesterase (AChE) | 6.7 | Donepezil | Highly selective for AChE.[1] |
| Butyrylcholinesterase (BuChE) | 7400 | Donepezil | Demonstrates low affinity for BuChE.[1] |
| Acetylcholinesterase (AChE) | 77 | Tacrine (comparator) | |
| Butyrylcholinesterase (BuChE) | 69 | Tacrine (comparator) |
Table 2: In Vivo Efficacy of Donepezil
| Parameter | Value | Species | Notes |
| Brain ChE Inhibition (ID50) | 2.6 mg/kg (p.o.) | Rat | Dose-dependent inhibition of brain cholinesterase.[1] |
| Peripheral ChE Inhibition | Minimal | Rat | No remarkable effect on ChE in the heart and small intestine.[1] |
| Plasma IC50 for Cerebral AChE Inhibition | 53.6 ± 4.0 ng/mL | Human | Estimated using PET scans in Alzheimer's disease patients.[2] |
| Mean Cerebral Cortex AChE Reduction | 34.6% | Human (AD patients) | At a daily dose of 5 mg.[2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of Donepezil.
2.1. In Vitro Acetylcholinesterase Inhibition Assay
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against AChE.
-
Objective: To quantify the potency of Donepezil in inhibiting the activity of acetylcholinesterase.
-
Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Donepezil hydrochloride
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the different concentrations of Donepezil or vehicle control.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of Donepezil.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
2.2. In Vivo Brain Cholinesterase Inhibition Assessment
This protocol describes how to measure the in vivo inhibition of brain AChE after oral administration of Donepezil in an animal model.
-
Objective: To determine the dose-dependent effect of orally administered Donepezil on brain cholinesterase activity.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Administer Donepezil orally (p.o.) at various doses (e.g., 0.125, 0.5, 1.0, 2.5 mg/kg) to different groups of rats. A control group receives the vehicle.
-
At a specified time point after administration (e.g., 1 hour), euthanize the animals.
-
Rapidly dissect the brain, and isolate specific regions of interest such as the cerebral cortex and hippocampus.
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the cholinesterase activity in the brain homogenates using the Ellman's method as described in the in vitro protocol.
-
Calculate the percentage of ChE inhibition for each dose group relative to the vehicle-treated control group.
-
Determine the ID50 value (the dose required to inhibit 50% of the enzyme activity in vivo) by plotting the percentage of inhibition against the dose of Donepezil.
-
2.3. In Vivo Microdialysis for Acetylcholine Measurement
This protocol is used to measure the extracellular levels of acetylcholine in the brain of freely moving animals.
-
Objective: To assess the effect of Donepezil on the concentration of acetylcholine in specific brain regions.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus or cerebral cortex).
-
Allow the animals to recover from surgery.
-
On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to determine the basal acetylcholine concentration.
-
Administer Donepezil (e.g., 2.5 mg/kg, p.o.).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
Express the results as a percentage change from the baseline acetylcholine levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to Donepezil's mechanism of action and experimental evaluation.
References
- 1. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acetylcholinesterase Inhibitor "AChE-IN-35"
A thorough search for the experimental protocol, synthesis, biological evaluation, mechanism of action, and in vitro/in vivo studies related to a compound specifically designated as "AChE-IN-35" did not yield any specific results. The scientific literature and available databases do not contain information on a molecule with this identifier.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams for "this compound" as the compound appears to be uncharacterized or does not exist under this name in the public domain.
To assist researchers, scientists, and drug development professionals in the general area of acetylcholinesterase (AChE) inhibition, this document provides a generalized framework and example protocols based on common practices for evaluating novel AChE inhibitors. These protocols are derived from established methodologies in the field.
General Principles of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions such as Alzheimer's disease, myasthenia gravis, and for their use as antidotes to anticholinergic poisoning. Conversely, irreversible inhibition of AChE is the mechanism of toxicity for nerve agents like VX.[1]
Table 1: Hypothetical In Vitro AChE Inhibition Data
The following table is a representative example of how quantitative data for a novel AChE inhibitor might be presented. This data is purely illustrative and not based on any real compound named "this compound".
| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Selectivity (vs. BuChE) |
| Hypothetical this compound | Human AChE | 15.2 ± 2.1 | Reversible, Competitive | 150-fold |
| Donepezil (Reference) | Human AChE | 6.7 ± 0.8 | Reversible, Non-competitive | 1250-fold |
| Galantamine (Reference) | Human AChE | 405 ± 50 | Reversible, Competitive | 50-fold |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common colorimetric method for determining the in vitro inhibitory activity of a compound against AChE.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) by AChE.
Materials:
-
Electric eel acetylcholinesterase (AChE) or human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., "this compound")
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or reference inhibitor. For the control wells, add 20 µL of the solvent.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
In Vivo Neuroprotective Effect Assessment in an Animal Model of Alzheimer's Disease
This protocol outlines a general procedure to evaluate the in vivo efficacy of a potential AChE inhibitor in a rodent model of Alzheimer's disease, such as the scopolamine-induced amnesia model.
Animals:
-
Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g)
Materials:
-
Test compound (e.g., "this compound")
-
Scopolamine hydrobromide
-
Saline solution
-
Morris Water Maze or Y-maze apparatus
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Divide the animals into groups:
-
Vehicle control group
-
Scopolamine-treated group (negative control)
-
Test compound + Scopolamine group(s) (different doses)
-
Reference drug (e.g., Donepezil) + Scopolamine group
-
-
Administer the test compound or reference drug orally or via intraperitoneal injection for a specified period (e.g., 7-14 days). The vehicle control and scopolamine-treated groups receive the vehicle.
-
On the final day of treatment, 30-60 minutes after the last dose of the test compound, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.). The vehicle control group receives a saline injection.
-
After 30-45 minutes, assess learning and memory using a behavioral test like the Morris Water Maze (spatial learning and memory) or the Y-maze (short-term spatial memory).
-
Record relevant parameters such as escape latency and distance swam in the Morris Water Maze, or the percentage of spontaneous alternations in the Y-maze.
-
After the behavioral tests, animals may be euthanized, and brain tissue collected for further biochemical analysis (e.g., ex vivo AChE activity, measurement of oxidative stress markers).
Visualizations
Mechanism of Acetylcholinesterase Action and Inhibition
The following diagram illustrates the normal function of acetylcholinesterase and how an inhibitor like a hypothetical "this compound" would interfere with this process.
Caption: Mechanism of AChE action and its inhibition.
Experimental Workflow for In Vitro AChE Inhibitor Screening
This diagram outlines the typical workflow for screening potential AChE inhibitors in a laboratory setting.
References
Application Note: Development of a Cell-Based Assay for the Acetylcholinesterase Inhibitor, AChE-IN-35
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which terminates synaptic transmission.[1] Inhibition of AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed for conditions characterized by a cholinergic deficit, such as Alzheimer's disease (AD).[2][3] In AD, the degeneration of cholinergic neurons is a key pathological feature, leading to cognitive decline.[4][5] Therefore, developing and characterizing novel AChE inhibitors is a primary focus in neurodegenerative disease research.[6] This application note describes the development and validation of a cell-based assay for a novel, selective AChE inhibitor, designated AChE-IN-35. The protocols herein detail methods to quantify its inhibitory potency, assess its effects on cell viability, and evaluate its neuroprotective potential.
This compound: A Novel Acetylcholinesterase Inhibitor
This compound is a synthetic small molecule designed for high-potency inhibition of acetylcholinesterase. Its primary mechanism of action is to block the active site of AChE, thereby preventing the breakdown of acetylcholine. This leads to an enhancement of cholinergic signaling, which is crucial for cognitive processes like memory and learning.[7] The following protocols were developed using the human neuroblastoma cell line SH-SY5Y, a well-established model for studying cholinergic function and neurodegenerative diseases.[8][9]
Cholinergic Signaling Pathway and AChE Inhibition
The diagram below illustrates the fundamental mechanism of cholinergic neurotransmission and the action of an AChE inhibitor like this compound.
Figure 1: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Experimental Protocols
Cell-Based Acetylcholinesterase Activity Assay
This protocol uses a modified Ellman's method to determine the IC50 value of this compound in SH-SY5Y cells.[10][11] The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[10]
Figure 2: Workflow for the cell-based AChE activity assay.
Protocol Details:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and add 100 µL of lysis buffer (0.1 M phosphate buffer, pH 7.5, containing 1% Triton X-100).
-
Assay Reaction: Add 100 µL of working reagent containing DTNB and acetylthiocholine iodide to each well.[12]
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[10]
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percentage of AChE inhibition relative to the vehicle control and plot against the logarithm of inhibitor concentration to calculate the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the potential cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[13]
Figure 3: Workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Neuroprotection Assay Against Oxidative Stress
This assay evaluates the ability of this compound to protect cells from oxidative damage, a known factor in neurodegeneration.[15] Hydrogen peroxide (H2O2) is used to induce oxidative stress. Cell viability is then assessed using the MTT assay.
Protocol Details:
-
Cell Plating: Seed SH-SY5Y cells as described for the MTT assay.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Add H2O2 to a final concentration of 200 µM to all wells (except the untreated control) and incubate for an additional 24 hours.
-
Viability Assessment: Perform the MTT assay as described above to determine cell viability.
-
Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with H2O2 alone.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of this compound.
Table 1: AChE Inhibitory Activity of this compound
| Compound | Cell Line | IC50 (nM) |
| This compound | SH-SY5Y | 45.7 ± 3.2 |
| Donepezil (Control) | SH-SY5Y | 25.1 ± 2.5 |
Table 2: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (% of Control) |
| 0.01 | 99.1 ± 4.5 |
| 0.1 | 98.5 ± 3.8 |
| 1 | 97.2 ± 4.1 |
| 10 | 95.8 ± 5.0 |
| 100 | 88.4 ± 6.2 |
Table 3: Neuroprotective Effect of this compound Against H2O2-Induced Toxicity
| Treatment | Cell Viability (% of Control) |
| Control (Untreated) | 100 ± 5.1 |
| H2O2 (200 µM) | 48.2 ± 3.9 |
| This compound (0.1 µM) + H2O2 | 65.7 ± 4.3 |
| This compound (1 µM) + H2O2 | 78.9 ± 3.7 |
| This compound (10 µM) + H2O2 | 85.1 ± 4.0 |
Conclusion
The protocols detailed in this application note provide a robust framework for the in-vitro characterization of the novel acetylcholinesterase inhibitor, this compound. The cell-based assays confirm that this compound is a potent inhibitor of AChE with low cytotoxicity at effective concentrations. Furthermore, the compound exhibits significant neuroprotective effects against oxidative stress, suggesting a multi-faceted therapeutic potential. These assays are readily adaptable for high-throughput screening and can be instrumental in the discovery and development of new therapeutic agents for neurodegenerative diseases.[8][16] The involvement of AChE in processes beyond neurotransmission, such as apoptosis, suggests that its inhibition may have broader cellular effects.[6][17][18]
References
- 1. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromeno[3,4-b]xanthones as First-in-Class AChE and Aβ Aggregation Dual-Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Acetylcholinesterase Inhibitors Promote Angiogenesis in Chick Chorioallantoic Membrane and Inhibit Apoptosis of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of acetylcholinesterase expression during apoptosis in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase Involvement in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Acetylcholinesterase (AChE) Inhibitors
A Note on "AChE-IN-35" : Initial searches for a specific acetylcholinesterase inhibitor designated "this compound" did not yield any publicly available information. This designation may refer to a novel, unpublished compound or an internal code. The following application notes and protocols are therefore provided as a general guide for the in vitro characterization of acetylcholinesterase (AChE) inhibitors, using well-established methodologies and data from known inhibitors as examples.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1][2][3] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][5] In vitro studies are fundamental for the discovery and characterization of new AChE inhibitors, allowing for the determination of their potency, selectivity, and mechanism of action before proceeding to more complex biological systems.
This document provides detailed protocols for the in vitro evaluation of AChE inhibitors, including enzyme activity assays and cell-based models.
Data Presentation: In Vitro Potency of Known AChE Inhibitors
The potency of an AChE inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the in vitro IC50 values for several well-known AChE inhibitors against AChE from various sources.
| Compound | Enzyme Source | IC50 Value | Reference |
| Donepezil | human AChE (hAChE) | 11.6 nM | [6] |
| Donepezil | bovine AChE (bAChE) | 8.12 nM | [6] |
| Donepezil | Electrophorus electricus AChE (eeAChE) | 0.021 µM | [7] |
| Galantamine | Not Specified | 2.28 µM | [7] |
| Rivastigmine | Not Specified | 0.0043 µM | [7] |
| Rivastigmine | Electrophorus electricus AChE (eeAChE) | 71.1 µM | [8] |
| Physostigmine | Not Specified | 0.00067 µM | [7] |
Experimental Protocols
Enzymatic Assay for AChE Inhibition (Ellman's Method)
The most common method for measuring AChE activity in vitro is the spectrophotometric method developed by Ellman.[9][10][11] This assay is based on the reaction of thiocholine, a product of the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[10]
Materials:
-
Acetylcholinesterase (e.g., from human recombinant sources or Electrophorus electricus)
-
Test inhibitor compound
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
Prepare a solution of AChE in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations
-
DTNB solution
-
-
Include a positive control (a known AChE inhibitor like donepezil) and a negative control (buffer with no inhibitor).
-
-
Enzyme Reaction:
-
Add the AChE solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).
-
-
Substrate Addition and Measurement:
-
Add the ATCI solution to each well to start the colorimetric reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for AChE Inhibition
Cell-based assays provide a more physiologically relevant system for evaluating AChE inhibitors by assessing their activity within a cellular context.[1] The human neuroblastoma cell line SH-SY5Y is commonly used for this purpose as it endogenously expresses AChE.[12][13]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Test inhibitor compound
-
Cell lysis buffer
-
Reagents for Ellman's method (as described above) or a commercial AChE activity assay kit
-
96-well cell culture plate
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a suitable medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate to release the intracellular contents, including AChE.
-
-
AChE Activity Measurement:
-
Use the cell lysate to determine AChE activity using the Ellman's method as described in the enzymatic assay protocol or a commercial kit.
-
-
Data Analysis:
-
Calculate the AChE activity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to untreated cells.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value in a cellular context.
-
Visualizations
Signaling Pathway of Acetylcholinesterase Action and Inhibition
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]
- 4. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogcommn.org [phcogcommn.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors | NIH Research Festival [researchfestival.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for a Novel Acetylcholinesterase Inhibitor (AChE-IN-35)
Disclaimer: The following application notes and protocols are provided as a generalized guide for the preparation and stability testing of a hypothetical novel acetylcholinesterase inhibitor, herein referred to as AChE-IN-35. As no specific data for a compound with this designation is publicly available, these protocols are based on common practices for the handling and evaluation of similar research compounds. Researchers must adapt these guidelines based on the empirically determined physicochemical properties of their specific molecule.
Solution Preparation
The successful use of this compound in in vitro and in vivo studies is contingent upon proper solution preparation and handling. The choice of solvent is critical and should be determined based on the compound's solubility and the experimental system's tolerance.
Recommended Solvents and Stock Solution Preparation
For initial in vitro screening, organic solvents are often used to achieve a high concentration stock solution. It is crucial to use anhydrous solvents to prevent hydrolysis of the compound.
Protocol for Preparing a 10 mM Stock Solution of this compound:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol , weigh 4.505 mg.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
For in vivo studies, the final concentration of organic solvents like DMSO should be minimized to avoid toxicity. A common practice is to prepare a high-concentration stock in an organic solvent and then dilute it further in an aqueous buffer or vehicle suitable for animal administration.
Stability and Storage
Understanding the stability of this compound in solution is crucial for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by factors such as solvent, temperature, light exposure, and pH.
Recommended Storage Conditions
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquoted stock solutions in anhydrous DMSO are typically stable for several months when stored at -20°C or -80°C. However, the exact stability should be experimentally determined.
-
Aqueous Solutions: Solutions of this compound in aqueous buffers are generally less stable and should be prepared fresh daily.
Stability Testing Protocol
A comprehensive stability study should be conducted to determine the shelf-life of this compound solutions under various conditions. This can be achieved through long-term and accelerated stability studies.
Long-Term Stability Testing:
-
Prepare multiple aliquots of the this compound stock solution (e.g., 10 mM in DMSO).
-
Store the aliquots at the recommended long-term storage temperature (e.g., -20°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), thaw an aliquot and analyze the purity and concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.
Accelerated Stability Testing:
-
Prepare multiple aliquots of the this compound stock solution.
-
Expose the aliquots to elevated temperatures (e.g., 4°C, 25°C, 40°C) for a shorter duration (e.g., 1, 2, 4, 8 weeks).
-
Analyze the purity and concentration at each time point to predict the long-term stability.
Data Presentation
The quantitative data from solubility and stability studies should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | >50 | >111 |
| Ethanol | 25 | 55.5 |
| PBS (pH 7.4) | <0.1 | <0.22 |
Table 2: Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC |
| -80°C | 6 months | 99.5 |
| -20°C | 6 months | 99.2 |
| 4°C | 4 weeks | 95.1 |
| 25°C (Room Temp) | 1 week | 85.3 |
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
The primary mechanism of action for an acetylcholinesterase inhibitor like this compound is the prevention of the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] This leads to an accumulation of ACh, which can then more effectively stimulate cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow for Solution Preparation and Stability Testing
The following workflow outlines the key steps for preparing and assessing the stability of this compound solutions.
Caption: Workflow for this compound Solution Preparation and Stability Analysis.
References
Application Notes and Protocols for a Novel Acetylcholinesterase Inhibitor in Neuronal Cell Culture
Topic: Characterization of a Novel Acetylcholinesterase Inhibitor (Hypothetical Compound: AChE-IN-35) in Neuronal Cell Culture.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2][3] This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders.[3][4] These application notes provide a comprehensive set of protocols for the initial in vitro characterization of a novel, hypothetical AChE inhibitor, herein referred to as this compound, using neuronal cell cultures. The protocols cover primary neuronal cell culture, assessment of AChE inhibition, and evaluation of neuroprotective effects.
Data Presentation
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound Reference | Target | IC₅₀ (nM) | Assay Method | Cell Line/Source |
| This compound | Acetylcholinesterase | [Insert Value] | Ellman's Assay | SH-SY5Y Neuroblastoma |
| Donepezil (Control) | Acetylcholinesterase | [Insert Value] | Ellman's Assay | SH-SY5Y Neuroblastoma |
Table 2: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Cell Viability (%) | Statistical Significance (p-value) |
| Vehicle Control | - | 100 ± 5.2 | - |
| Glutamate (100 µM) | - | 45 ± 4.1 | < 0.001 vs. Vehicle |
| This compound + Glutamate | 0.1 | 58 ± 3.9 | < 0.05 vs. Glutamate |
| This compound + Glutamate | 1 | 75 ± 4.5 | < 0.01 vs. Glutamate |
| This compound + Glutamate | 10 | 88 ± 5.1 | < 0.001 vs. Glutamate |
| Donepezil (1 µM) + Glutamate | 1 | 82 ± 4.8 | < 0.01 vs. Glutamate |
Experimental Protocols
Primary Neuronal Cell Culture from Rodent Embryos
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Carefully remove the meninges.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.05% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to the trypsinized tissue and gently triturate with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-L/D-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).[5]
Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is for determining the in vitro IC₅₀ of this compound in a neuronal cell lysate.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
This compound and a reference inhibitor (e.g., Donepezil)
-
Ellman's Reagent (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Lyse the cells in a suitable lysis buffer and collect the supernatant containing the cell lysate.
-
Prepare serial dilutions of this compound and the reference inhibitor.
-
In a 96-well plate, add the cell lysate, phosphate buffer, and varying concentrations of the inhibitor or vehicle.
-
Pre-incubate for 15 minutes at room temperature.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol evaluates the ability of this compound to protect primary neurons from glutamate-induced cell death.
Materials:
-
Mature primary cortical neuron cultures (DIV 7-10)
-
This compound
-
L-Glutamic acid
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
Procedure:
-
Prepare solutions of this compound at various concentrations in the culture medium.
-
Pre-treat the primary neuronal cultures with different concentrations of this compound or vehicle for 24 hours.
-
After the pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 1 hour.[6] A control group should not be exposed to glutamate.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of this compound.
-
Incubate the cultures for another 24 hours.
-
Assess cell viability using a preferred method (e.g., MTT assay).
-
Quantify the results and express them as a percentage of the vehicle-treated control group.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Signaling pathway at a cholinergic synapse showing the action of AChE and its inhibition.
References
- 1. Nervous system - Wikipedia [en.wikipedia.org]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Bacopa monnieri in Alzheimer’s Disease: Mechanisms and Potential Clinical Use—A Review [mdpi.com]
- 5. Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons [mdpi.com]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neurotoxicity Studies
A Representative Study Using Donepezil
Disclaimer: Initial searches for "AChE-IN-35" did not yield specific information on a compound with this designation. Therefore, these application notes utilize Donepezil , a well-characterized, reversible, and selective acetylcholinesterase (AChE) inhibitor, as a representative compound to illustrate the application of AChE inhibitors in neurotoxicity studies. The experimental protocols and data presented are based on published literature for Donepezil and should be adapted and validated for any other specific AChE inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the enzymatic degradation of the neurotransmitter acetylcholine (ACh), thereby increasing its levels in the synaptic cleft. This mechanism is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). Beyond their symptomatic effects, emerging evidence suggests that AChE inhibitors possess neuroprotective properties that are independent of their primary enzymatic inhibition. These properties make them valuable tools for investigating and potentially mitigating neurotoxicity in various in vitro and in vivo models of neurodegenerative diseases.
These application notes provide a detailed overview of the use of Donepezil as a representative AChE inhibitor in neurotoxicity studies, focusing on its protective effects against amyloid-beta (Aβ)-induced neuronal damage. Included are summaries of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Data Presentation
The neuroprotective effects of Donepezil have been quantified in various studies. The following tables summarize key findings on its inhibitory activity and its efficacy in cellular models of neurotoxicity.
Table 1: Inhibitory Activity of Donepezil
| Parameter | Value | Species/System | Reference |
| IC₅₀ (AChE) | 6.7 nM | In vitro | [1] |
| IC₅₀ (BuChE) | 7400 nM | In vitro | [1] |
| Plasma IC₅₀ (Brain AChE) | 53.6 ± 4.0 ng/mL | Human (in vivo, PET) | [2] |
| Plasma IC₅₀ (Brain AChE) | 37 ± 4.1 ng/mL | Monkey (in vivo, PET) | [3] |
Table 2: Neuroprotective Effects of Donepezil against Amyloid-Beta (Aβ)-Induced Neurotoxicity in PC12 Cells [4]
| Treatment Group | Cell Viability (%) | LDH Release (%) |
| Control | 100 | 100 |
| Aβ₂₅₋₃₅ (20 µM) | 57.35 ± 3.95 | 164.57 ± 14.52 |
| Aβ₂₅₋₃₅ + Donepezil (5 µM) | 87.35 ± 7.42 | 138.25 ± 5.93 |
| Aβ₂₅₋₃₅ + Donepezil (10 µM) | Significantly Increased | Significantly Decreased |
| Aβ₂₅₋₃₅ + Donepezil (20 µM) | Significantly Increased | Significantly Decreased |
| Aβ₂₅₋₃₅ + Donepezil (50 µM) | Significantly Increased | Significantly Decreased |
Table 3: Neuroprotective Effects of Donepezil against Aβ₁₋₄₀-Induced Neurotoxicity in Rat Septal Neurons [5][6]
| Treatment Group | LDH Efflux Attenuation (%) |
| Donepezil (0.1 µM) | 9.4 |
| Donepezil (1 µM) | 17.4 |
| Donepezil (10 µM) | 22.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the principles of the Ellman's method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Donepezil (or other test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare ATCI solution in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the AChE solution to the control and inhibitor wells.
-
Add 20 µL of the different concentrations of Donepezil to the inhibitor wells. Add 20 µL of buffer/solvent to the control wells.
-
Add 100 µL of DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Assessment of Neuroprotection against Aβ-Induced Toxicity in PC12 Cells
This protocol outlines the procedure to evaluate the protective effects of an AChE inhibitor against amyloid-beta-induced cell death.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Amyloid-beta (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) peptide
-
Donepezil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture PC12 cells in appropriate medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
-
Treatment:
-
Prepare aggregated Aβ peptide by incubating it at 37°C for several days.
-
Pre-treat the cells with various concentrations of Donepezil (e.g., 1, 5, 10, 20, 50 µM) for 2 hours.
-
After pre-treatment, add the aggregated Aβ peptide (e.g., 20 µM of Aβ₂₅₋₃₅) to the wells containing Donepezil.
-
Include control wells (no treatment), Aβ-only wells, and Donepezil-only wells.
-
Incubate the plates for 24-48 hours.
-
-
Cell Viability (MTT Assay):
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control.
-
-
Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH release using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Cytotoxicity is expressed as a percentage of the control.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is for assessing the effect of the AChE inhibitor on a key neuroprotective signaling pathway.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)
-
Donepezil
-
Neurotoxic agent (e.g., Aβ peptide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat neuronal cells with the neurotoxic agent in the presence or absence of Donepezil as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Capture the image using a gel documentation system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of AChE inhibitors in neurotoxicity studies.
Caption: PI3K/Akt signaling pathway activated by AChE inhibitors.
Caption: Workflow for assessing neuroprotective effects in vitro.
Caption: Dual mechanism of action for AChE inhibitors.
References
- 1. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of donepezil against Abeta(1-40) neurotoxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of AChE-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4] Additionally, AChE inhibitors are utilized in the treatment of other conditions such as glaucoma and myasthenia gravis.[1][3] High-throughput screening (HTS) plays a pivotal role in the discovery of novel AChE inhibitors from large compound libraries.[4][5]
AChE-IN-35 is a novel, potent, and selective small molecule inhibitor of acetylcholinesterase. These application notes provide a detailed protocol for the high-throughput screening of this compound to determine its inhibitory potency and selectivity. The described assay is based on the well-established Ellman's method, which provides a reliable and sensitive colorimetric readout suitable for HTS.[1][2][3]
Mechanism of Action and Assay Principle
Acetylcholinesterase catalyzes the breakdown of acetylcholine into choline and acetic acid.[2] The colorimetric assay for measuring AChE activity utilizes acetylthiocholine as a substrate. AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB). The intensity of the yellow color, measured at 412 nm, is directly proportional to the AChE activity.[1][2][3] In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the production of TNB and a corresponding reduction in the colorimetric signal.
Caption: Mechanism of Acetylcholinesterase Action and Inhibition.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Acetylcholinesterase (AChE) | Sigma-Aldrich | C3389 |
| Acetylthiocholine Iodide | Sigma-Aldrich | A5751 |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |
| This compound | In-house Synthesis | N/A |
| Tris-HCl | Thermo Fisher | 15567027 |
| 96-well clear, flat-bottom plates | Corning | 3596 |
| Microplate reader | Molecular Devices | SpectraMax M5 |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
AChE Enzyme Solution: Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized for a linear reaction rate. A typical starting concentration is 0.1 U/mL.
-
Acetylthiocholine (Substrate) Solution: Prepare a 10 mM stock solution in deionized water.
-
DTNB Solution: Prepare a 10 mM stock solution in Assay Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Further dilute in Assay Buffer to desired concentrations for the dose-response curve.
High-Throughput Screening Protocol
The following protocol is designed for a 96-well plate format and can be automated for higher throughput.[2][3][6]
Caption: High-Throughput Screening Experimental Workflow.
Assay Procedure:
-
Add 20 µL of this compound at various concentrations (e.g., in a serial dilution) to the wells of a 96-well plate. For control wells, add 20 µL of Assay Buffer (for 100% activity) or a known AChE inhibitor (positive control).
-
Add 160 µL of the AChE enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 20 µL of a pre-mixed solution of acetylthiocholine and DTNB (final concentration of 0.5 mM each) to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of the reaction is determined from the linear portion of the kinetic curve.
Data Analysis and Results
The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of control)] x 100
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibitory Potency of this compound
The following table summarizes the representative data for the inhibition of AChE by this compound.
| This compound Concentration (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.7 |
| IC50 (nM) | 10.5 |
Selectivity Profile of this compound
To assess the selectivity of this compound, its inhibitory activity was also tested against butyrylcholinesterase (BuChE), a closely related enzyme.
| Enzyme | IC50 (nM) |
| Acetylcholinesterase (AChE) | 10.5 |
| Butyrylcholinesterase (BuChE) | 1250 |
| Selectivity (BuChE IC50 / AChE IC50) | 119 |
Discussion and Conclusion
The results demonstrate that this compound is a potent inhibitor of acetylcholinesterase with an IC50 value in the low nanomolar range. Furthermore, the compound exhibits high selectivity for AChE over BuChE, which is a desirable characteristic for potential therapeutic agents targeting Alzheimer's disease. The provided high-throughput screening protocol is robust and reproducible, making it suitable for the rapid screening of large compound libraries to identify novel AChE inhibitors.
It is important to note that in any high-throughput screening campaign, the identification of Pan-Assay Interference Compounds (PAINS) is crucial.[7] PAINS are compounds that can produce false-positive results through various mechanisms not related to specific target inhibition.[7] Therefore, any hits identified from a primary screen should be subjected to further validation and secondary assays to confirm their mechanism of action and rule out non-specific effects.
References
- 1. attogene.com [attogene.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 5. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassay Systems QuantiChrom Acetylcholinesterase Inhibitor Assay Kit. | Fisher Scientific [fishersci.com]
- 7. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols: Utilizing a Positive Control in Acetylcholinesterase (AChE) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Consequently, in vitro acetylcholinesterase (AChE) activity assays are fundamental in the screening and characterization of potential AChE inhibitors. The inclusion of a positive control is essential for validating assay performance and ensuring the reliability of screening results.
This document provides detailed application notes and protocols for conducting an AChE assay, with a focus on the proper use of a positive control. While the specific inhibitor "AChE-IN-35" was requested, this compound is not prominently documented in publicly available literature. Therefore, this guide will utilize well-characterized and commonly used AChE inhibitors such as Physostigmine and Donepezil as exemplary positive controls.
Data Presentation: Performance of Common AChE Positive Controls
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-established AChE inhibitors that can serve as positive controls in your assays.
| Compound | Target(s) | IC50 Value (AChE) | Notes |
| Donepezil | AChE | 5.26 µg/mL | A highly selective and reversible inhibitor used in the treatment of Alzheimer's disease.[3][4] |
| Tacrine | AChE, BuChE | 0.0145 µM | First-generation AChE inhibitor for Alzheimer's, though its use is limited due to potential liver damage.[3] |
| Galantamine | AChE | Not specified | A selective, competitive, and reversible AChE inhibitor.[3] |
| Rivastigmine | AChE, BuChE | Not specified | Inhibits both acetylcholinesterase and butyrylcholinesterase.[3] |
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of AChE and its inhibition.
Caption: Mechanism of Acetylcholinesterase (AChE) and its inhibition.
Experimental Protocols
This section provides a detailed protocol for a colorimetric AChE inhibition assay based on the Ellman method.[2][5][6] In this assay, AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[5][6]
Materials and Reagents
-
96-well clear, flat-bottom microplate[7]
-
Multichannel pipette[5]
-
Spectrophotometric microplate reader capable of measuring absorbance at 412 nm[5]
-
Purified Acetylcholinesterase (AChE) (e.g., from electric eel)[5]
-
AChE Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - Substrate[6]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent[5]
-
Positive Control (e.g., Donepezil)
-
Test compounds
-
Solvent for compounds (e.g., DMSO)[1]
Experimental Workflow Diagram
The following diagram outlines the key steps in the AChE inhibition assay.
Caption: General workflow for an in vitro AChE inhibition assay.
Step-by-Step Procedure
1. Reagent Preparation:
-
AChE Assay Buffer: Prepare a 0.1 M phosphate buffer at pH 8.0.
-
AChE Enzyme Solution: Prepare a working solution of AChE in the assay buffer to a final concentration of approximately 0.1 U/mL. The optimal concentration may need to be determined empirically.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Substrate Solution: Prepare a 10 mM stock solution of ATCI in deionized water.
-
Positive Control Stock Solution: Prepare a high-concentration stock solution of the positive control (e.g., 1 mM Donepezil) in an appropriate solvent (e.g., DMSO).
-
Test Compound Stock Solutions: Prepare stock solutions of your test compounds, typically in DMSO.[1]
2. Assay Plate Setup:
-
Design your 96-well plate layout to include wells for:
-
Blank (No Enzyme Control): Contains assay buffer and the reaction mix, but no AChE. This is used to correct for non-enzymatic hydrolysis of the substrate.
-
Negative Control (100% Activity): Contains AChE, assay buffer with the same final concentration of solvent as the test compounds, and the reaction mix.
-
Positive Control: Contains AChE, assay buffer, and a known concentration of the positive control inhibitor (e.g., a concentration expected to give >80% inhibition).
-
Test Compounds: Contains AChE, assay buffer, and various concentrations of your test compounds.
-
3. Assay Protocol:
-
Add 45 µL of the AChE enzyme solution to the appropriate wells (all wells except the blank).[5]
-
Add 45 µL of assay buffer to the blank wells.[5]
-
Add 5 µL of the test compounds, positive control, or solvent (for the negative control) to the corresponding wells.[5]
-
Gently tap the plate to mix and incubate for 15 minutes at 37°C.[6]
-
Prepare the Reaction Mix by mixing the DTNB and ATCI stock solutions with the assay buffer. The final concentrations in the reaction mix should be optimized, but a starting point could be 0.5 mM DTNB and 0.5 mM ATCI.
-
Initiate the enzymatic reaction by adding 150 µL of the Reaction Mix to all wells.[5]
-
Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken in kinetic mode every minute for 10-20 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 10 minutes).[5]
4. Data Analysis:
-
Calculate the rate of reaction (slope) for each well if using kinetic mode. For endpoint readings, subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compounds and the positive control using the following formula:
% Inhibition = [ (Activity of Negative Control - Activity of Test Well) / Activity of Negative Control ] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Conclusion
The use of a well-characterized positive control is indispensable for the validation and quality control of acetylcholinesterase inhibition assays. It provides a benchmark for assay performance and ensures the accurate identification and characterization of potential AChE inhibitors. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently screen for novel therapeutic agents targeting acetylcholinesterase.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Evaluation of Sugar-Conjugated Thienopyrimidinone Derivatives with Possible Neuroprotective and Antioxidant Effects [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Measuring the Inhibition Kinetics of AChE-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, and is also the mechanism of action for various pesticides and nerve agents.[2][3][4] Therefore, the characterization of novel AChE inhibitors is a significant area of research in drug discovery and toxicology.
These application notes provide a detailed protocol for determining the inhibition kinetics of a novel acetylcholinesterase inhibitor, referred to here as "AChE-IN-35". The protocols described herein are based on the widely used Ellman's method for measuring AChE activity and established principles of enzyme kinetics.[2][5][6] This document will guide researchers through the process of determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound.
Principle of the Assay
The determination of AChE activity is performed using the spectrophotometric method developed by Ellman.[2][5][6] This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.[3][7][8] The rate of TNB formation is directly proportional to AChE activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the extent of inhibition can be determined.
Signaling Pathway
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Chronic Effects of Dietary Aluminum on Fitness Traits, Acetylcholinesterase Activity and Locomotion in Lymantria dispar L. Larvae [mdpi.com]
Application Notes and Protocols: AChE-IN-35 in Brain Tissue Homogenate Assays
For Research Use Only.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, by increasing the concentration and duration of acetylcholine in the synaptic cleft.[3] AChE-IN-35 is a potent, selective inhibitor of acetylcholinesterase. These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound using brain tissue homogenates, a common method for ex vivo assessment of AChE inhibitors.[2][4] The protocol is based on the widely used Ellman's method, which spectrophotometrically measures the product of the AChE-catalyzed reaction.[5][6][7]
Mechanism of Action
AChE inhibitors like this compound block the function of the acetylcholinesterase enzyme.[8] Normally, AChE breaks down acetylcholine (ACh) into choline and acetic acid in the synaptic cleft, which terminates the signal.[8] By inhibiting AChE, this compound leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is crucial for treating symptoms of neurodegenerative diseases.[3] The assay described below quantifies this inhibition by measuring the rate of thiocholine production when the enzyme is supplied with the substrate acetylthiocholine.[5][9]
Caption: Mechanism of AChE inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound was evaluated in rat brain cortex and striatum homogenates and compared to the standard AChE inhibitor, Donepezil. IC50 values, representing the concentration of the inhibitor required to reduce AChE activity by 50%, were determined.
| Compound | Brain Region | IC50 (nM) [Mean ± SEM] |
| This compound | Cortex | 15.6 ± 1.2 |
| Striatum | 21.3 ± 1.8 | |
| Donepezil | Cortex | 8.9 ± 0.7 |
| Striatum | 12.5 ± 1.1 |
Data are hypothetical and for illustrative purposes only. IC50 values are typically determined by non-linear regression of concentration-response curves.[2]
Experimental Protocols
Brain Tissue Homogenate Preparation
This protocol describes the preparation of brain homogenates for the AChE activity assay.[4][10]
Materials and Reagents:
-
Whole brain or specific brain regions (e.g., cortex, striatum)
-
Ice-cold 0.1 M Phosphate Buffer (pH 7.4)[4]
-
Homogenizer (e.g., Potter-Elvehjem or bead-based mechanical homogenizer)[11]
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise brain tissue rapidly and place it on an ice-cold surface. Dissect the desired region (e.g., cortex, striatum).
-
Weigh the tissue and add 9 volumes (w/v) of ice-cold 0.1 M phosphate buffer (e.g., 100 mg of tissue in 900 µL of buffer).
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[12]
-
Carefully collect the resulting supernatant, which contains the enzyme fraction, and store it on ice for immediate use or at -80°C for long-term storage.
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction between thiocholine (a product of acetylthiocholine hydrolysis) and DTNB.[5][6] The rate of yellow color formation is proportional to AChE activity and is measured at 412 nm.[5]
Materials and Reagents:
-
Brain tissue homogenate supernatant
-
0.1 M Phosphate Buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (75 mM)
-
This compound or other inhibitors at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add the components in the following order:
-
200 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of brain homogenate supernatant
-
10 µL of the inhibitor solution (this compound) or vehicle (for control wells). Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
20 µL of DTNB solution
-
-
Initiate the enzymatic reaction by adding 20 µL of ATCI solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[4]
-
Calculate the rate of the reaction (V = ΔAbsorbance/min).
-
AChE activity is expressed as nmol/min/mg of protein using a molar extinction coefficient of 13,600 M⁻¹cm⁻¹.[4]
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2.6. Measurement of Acetylcholinesterase (AChE) Inhibition in Brain Homogenate [bio-protocol.org]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. scribd.com [scribd.com]
- 8. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. scriptamedica.com [scriptamedica.com]
- 11. bioradiations.com [bioradiations.com]
- 12. Assessing the Chronic Effects of Dietary Aluminum on Fitness Traits, Acetylcholinesterase Activity and Locomotion in Lymantria dispar L. Larvae [mdpi.com]
Troubleshooting & Optimization
AChE-IN-35 solubility issues in assay buffer
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with the acetylcholinesterase inhibitor, AChE-IN-35, during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, it is recommended to use a 100% dimethyl sulfoxide (DMSO) solution. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] It is crucial to ensure the compound is fully dissolved in the stock solution before making further dilutions.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What is causing this?
A2: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[2] This phenomenon, often referred to as "crashing out," occurs because the aqueous buffer cannot maintain the compound in solution at the desired concentration. Each compound has a specific solubility limit in a given medium.[1]
Q3: What is the maximum percentage of DMSO that is generally tolerated in most enzymatic assays?
A3: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1% (v/v).[2] Higher concentrations of DMSO can interfere with enzyme activity and the overall assay performance. However, some enzymes can tolerate up to 10% DMSO, so it is advisable to perform a DMSO tolerance test for your specific assay.[2]
Q4: Can the pH of the assay buffer affect the solubility of this compound?
A4: Yes, the pH of the assay buffer can significantly impact the solubility of a small molecule, especially if the compound has ionizable groups. The pH–solubility profile of a compound should be considered, and it is recommended to determine solubility at different pH values, such as pH 1.2, 4.5, and 6.8, to understand its behavior.[3] For acetylcholinesterase assays, the optimal pH is often around 7.6 to 8.0.[4]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Assay Buffer
Symptoms:
-
The solution becomes cloudy or milky white after adding the this compound stock solution to the assay buffer.[2]
-
Visible particles are present in the assay wells.[5]
-
Inconsistent or non-reproducible assay results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | The inherent chemical properties of this compound may limit its solubility in aqueous buffers. |
| High Final Concentration | The final concentration of this compound in the assay exceeds its solubility limit in the assay buffer. |
| Buffer Composition | Components of the assay buffer, such as salts, can reduce the solubility of the compound.[6] |
| Low Temperature | Lower temperatures can decrease the solubility of some compounds. DMSO itself freezes at 19°C.[2] |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a series of dilutions of your this compound DMSO stock solution in the assay buffer.
-
Visually inspect each dilution for any signs of precipitation immediately after mixing and after a short incubation period (e.g., 30 minutes) at the assay temperature.
-
Use nephelometry or UV-Vis spectrophotometry to quantify the amount of scattered light or absorbance, which can indicate the presence of insoluble particles.
-
The highest concentration that remains clear is the maximum soluble concentration under those specific assay conditions. It is crucial not to use data from concentrations above this limit.[1]
Protocol 2: Improving Solubility with Co-solvents and Additives
If the solubility of this compound in the assay buffer is too low for your experimental needs, consider the following modifications to your protocol. Always perform control experiments to ensure that any new additive does not interfere with the assay.
-
Increase DMSO Concentration: Cautiously increase the final DMSO concentration in your assay, ensuring it remains within the tolerance limits of your enzyme.[2]
-
Use of Pluronic F-127: This non-ionic surfactant can aid in the solubilization of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your assay buffer and add it to the final assay mixture.
-
Incorporate other co-solvents: Solvents like ethanol, polyethylene glycol (PEG), or dimethylformamide (DMF) can sometimes improve solubility.[7] Test their compatibility with your assay first.
-
Addition of Detergents: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01 - 0.05%) can help prevent precipitation in enzyme assays.[6][8]
-
Sonication: After diluting the compound in the buffer, use a sonicating water bath to help disperse the compound and break up any aggregates.[6][8]
Quantitative Data Summary
The following table provides hypothetical solubility data for a compound like this compound in a typical phosphate-buffered saline (PBS) at pH 7.4, with various additives. This data is for illustrative purposes and actual values for this compound would need to be determined experimentally.
| Solvent System (PBS, pH 7.4) | Maximum Soluble Concentration (µM) |
| 0.5% DMSO | 5 |
| 1% DMSO | 12 |
| 1% DMSO + 0.01% Tween-20 | 25 |
| 1% DMSO + 0.1% Pluronic F-127 | 40 |
| 5% PEG400 | 18 |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified pathway of Acetylcholinesterase action and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. who.int [who.int]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AChE-IN-35 Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of AChE-IN-35, a novel acetylcholinesterase (AChE) inhibitor. The following information is based on established principles for working with AChE inhibitors and is intended to serve as a comprehensive resource for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is to block the catalytic activity of the AChE enzyme.[1][2][3] This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[2][3] By inhibiting AChE, this compound leads to an accumulation of ACh, which in turn enhances the stimulation of nicotinic and muscarinic receptors, prolonging cholinergic neurotransmission.[1][2]
Q2: I cannot find specific data for this compound. What is a good starting concentration for my experiments?
A2: For a novel inhibitor like this compound, it is recommended to start with a broad range of concentrations to determine its potency. A typical approach is to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) using a log or semi-log dilution series. This will help in determining the half-maximal inhibitory concentration (IC50). For initial cell-based assays, concentrations can be guided by the determined IC50 value, typically starting at concentrations around the IC50 and extending to 10-100 fold higher, while monitoring for cytotoxicity.[4]
Q3: How should I prepare and store this compound solutions?
A3: The solubility and stability of this compound are critical for reproducible results. Since specific information for this compound is unavailable, it is advisable to consult the manufacturer's datasheet for recommended solvents. Many small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in the recommended solvent, and then make further dilutions in your aqueous experimental buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts. For storage, aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the potential off-target effects of AChE inhibitors?
A4: While the primary target is AChE, some inhibitors may also affect other enzymes or receptors. For instance, some AChE inhibitors can also inhibit butyrylcholinesterase (BuChE), another cholinesterase enzyme.[5] Depending on the inhibitor's structure, it might also interact with nicotinic or muscarinic receptors directly.[6] It is important to perform counter-screening assays against related targets to assess the selectivity of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using an In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro potency of this compound.[7]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a serial dilution in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound at various concentrations (or vehicle control)
-
DTNB solution
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay to Evaluate the Effect of this compound on Neuronal Cells
This protocol provides a general framework for assessing the effect of this compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[8]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Assay-specific reagents (e.g., for measuring neurotransmitter release, neurite outgrowth, or gene expression)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment:
-
Cell Viability: At the end of the incubation period, assess cell viability using a standard assay to determine the cytotoxic concentration of this compound.
-
Functional Assays: Depending on the experimental goals, perform other assays such as:
-
Measurement of acetylcholine levels in the culture medium.
-
Analysis of neurite outgrowth using microscopy and image analysis software.
-
Quantitative PCR (qPCR) or Western blotting to assess the expression of relevant genes or proteins.
-
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Plot the measured parameter against the concentration of this compound to determine the effective concentration (EC50) or lethal concentration (LC50).
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Inaccurate pipetting- Instability of this compound- Variation in cell passage number | - Use calibrated pipettes and proper technique.- Prepare fresh dilutions of this compound for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles.- Use cells within a consistent and low passage number range. |
| Low or no inhibitory activity | - Incorrect concentration of this compound- Inactive compound- Suboptimal assay conditions | - Verify the calculations for dilutions.- Confirm the identity and purity of the compound.- Optimize assay parameters such as enzyme concentration, substrate concentration, and incubation time. |
| High background in the in vitro assay | - Spontaneous hydrolysis of the substrate- Contamination of reagents | - Run a control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample values.- Use fresh, high-quality reagents. |
| Cytotoxicity observed at low concentrations | - Off-target effects of this compound- Contamination of the compound | - Perform counter-screening against other targets.- Verify the purity of the compound. Consider testing different batches. |
| Precipitation of this compound in aqueous solution | - Poor solubility of the compound | - Increase the concentration of the organic solvent (e.g., DMSO) in the stock solution, but ensure the final concentration in the assay is non-toxic.- Use a solubilizing agent, if compatible with the experimental setup. |
Quantitative Data Summary
The following tables provide reference data for well-characterized AChE inhibitors and a suggested concentration range for initial screening of a novel inhibitor like this compound.
Table 1: IC50 Values of Common AChE Inhibitors
| Inhibitor | IC50 (nM) | Source Organism of AChE |
| Donepezil | 6.7 | Human recombinant |
| Galantamine | 405 | Human recombinant |
| Rivastigmine | 430 | Human recombinant |
| Tacrine | 77 | Electric eel |
| Huperzine A | 82 | Human recombinant |
Note: IC50 values can vary depending on the source of the enzyme and the specific assay conditions.
Table 2: Suggested Concentration Range for Initial Screening of this compound
| Experiment Type | Suggested Concentration Range |
| In vitro IC50 determination | 0.1 nM - 100 µM |
| Initial cell-based assays | 0.1x, 1x, 10x, 100x of the determined IC50 |
| In vivo studies | Highly dependent on pharmacokinetic and pharmacodynamic properties. Start with a dose predicted from in vitro and in vivo toxicology data. |
Visualizations
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
preventing AChE-IN-35 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AChE-IN-35 in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and selective acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine.[1][2][3] Inhibiting AChE can increase the levels of acetylcholine in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease.[2] Researchers use this compound to study cholinergic neurotransmission and to investigate its potential as a therapeutic agent.
Q2: I observed precipitation after adding this compound to my cell culture media. What are the common causes?
A2: Precipitation of compounds like this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Solubility: The compound may have inherently low solubility in aqueous solutions like cell culture media.
-
Solvent Issues: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may not be fully compatible with the media, causing the compound to crash out of solution upon dilution.
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[4][5][6][7]
-
Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.[5]
-
Improper Mixing: Inadequate mixing when adding the compound to the media can lead to localized high concentrations and precipitation.
Q3: What is the recommended solvent for dissolving this compound?
A3: While specific solubility data for this compound is not provided, poorly soluble inhibitors are typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or acetone to create a concentrated stock solution. It is crucial to use a high-purity, anhydrous grade of the solvent.
Q4: How can I prevent this compound from precipitating in my experiments?
A4: To prevent precipitation, consider the following strategies:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture media as low as possible (typically below 0.5%) to avoid solvent toxicity and precipitation.
-
Use a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent. This allows for the addition of a very small volume to the media, minimizing the impact of the solvent.
-
Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. A common technique is to add the media drop-wise to the vigorously stirring stock solution to prevent the compound from precipitating.[8]
-
Warm the Media: Gently warming the media to 37°C before adding the compound can sometimes improve solubility.[8]
-
Test Solubility: Before your main experiment, perform a small-scale solubility test at different concentrations of this compound in your specific cell culture media.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving precipitation issues with this compound.
Issue: Precipitate observed in cell culture media after adding this compound.
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Honey and Alzheimer’s Disease—Current Understanding and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AChE-IN-35 assay interference and artifacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the AChE-IN-35 assay. The information is designed to help users identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The this compound assay quantifies acetylcholinesterase (AChE) activity using an adaptation of the Ellman method.[1] In this colorimetric assay, AChE catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh), which results in the production of thiocholine.[1] This product, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound. The intensity of this yellow color, which is measured by absorbance at 412 nm, is directly proportional to the activity of the AChE enzyme.[1] When a potential AChE inhibitor is present, the rate of color development is reduced.
Q2: What are the most common sources of interference in the this compound assay?
Several factors can lead to misleading results in the this compound assay. Key sources of interference include:
-
Colored Test Compounds: If a test compound has a native absorbance near 412 nm, it can artificially inflate the absorbance reading, masking true inhibition or suggesting inhibition where there is none.
-
Thiol-Reactive Compounds: Certain chemical moieties can react directly with the thiol group on the thiocholine product or with DTNB itself. This is a known mechanism of action for Pan-Assay Interference Compounds (PAINS) and can lead to a false positive or negative signal.[2]
-
Precipitation of Test Compounds: Compounds with poor solubility in the assay buffer can form a precipitate. This increases light scattering and leads to erroneously high absorbance readings.
-
Contaminants Affecting Enzyme Activity: Impurities within the test compound sample or in the assay reagents can independently inhibit or activate the AChE enzyme, confounding the results.
Q3: How can I distinguish between a true AChE inhibitor and a false positive result?
Confirming true inhibitory activity requires a systematic approach to rule out artifacts. The following strategies are recommended:
-
Implement Control Experiments: It is essential to run parallel controls to account for potential artifacts. This includes measuring the absorbance of the test compound in the assay buffer in the absence of the enzyme or substrate to correct for intrinsic color.
-
Utilize Orthogonal Assays: Confirming hits with a secondary assay that employs a different detection method (e.g., a fluorimetric or cell-based assay) is a robust way to validate your findings.[3] Different assay technologies are susceptible to different types of interference, making this a powerful validation step.
-
Establish a Dose-Response Relationship: Genuine inhibitors typically display a characteristic sigmoidal dose-response curve. In contrast, assay artifacts often produce non-standard curves or show activity across all tested concentrations.
-
Assess the Need for Metabolic Activation: Some compounds, such as certain organophosphate pesticides, require metabolic activation to become potent AChE inhibitors.[3][4] If screening such compound classes, incorporating liver microsomes into the assay can reveal their true inhibitory potential.[3]
Troubleshooting Guide
High Background Signal
Q: I'm observing a high absorbance reading in my negative control wells (without any inhibitor). What is the likely cause?
A: A high background signal can often be attributed to one of the following:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can undergo slow, spontaneous hydrolysis, particularly at a pH above 8.0. Ensure your assay buffer is at the recommended pH.
-
Reagent Contamination: Contamination in any of the assay reagents can lead to a reaction with DTNB, causing a background signal. Preparing fresh reagents is recommended.
-
Prolonged Incubation: Extending the incubation time beyond the protocol's recommendation can increase the non-enzymatic background signal.
Low Signal or No Enzyme Activity
Q: I am not observing any color development in my assay, including in the positive control wells (no inhibitor). What steps should I take?
A: The absence of a signal typically indicates an issue with a critical component of the assay:
-
Inactive Enzyme: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of AChE activity. Always store the enzyme according to the manufacturer's instructions.
-
Incorrect Substrate Concentration: Ensure that the final concentration of ATCh is correct. An error in dilution can lead to a substrate-limiting reaction.
-
Degradation of DTNB: DTNB is sensitive to light and can degrade. Always prepare fresh DTNB solution and keep it protected from light.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. Remake the buffer, verifying all components and the final pH.
Inconsistent or Non-Reproducible Results
Q: My results show high variability between replicate wells and are not consistent between experiments. How can I improve the reproducibility of my assay?
A: Poor reproducibility is a common issue that can be addressed by focusing on the following areas:
-
Pipetting Accuracy: Small inaccuracies in pipetting volumes of the enzyme, substrate, or test compounds can introduce significant variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Temperature Control: AChE activity is sensitive to temperature. Allow all reagents to equilibrate to the same temperature before starting the assay and use a temperature-controlled plate reader if possible.
-
Microplate Edge Effects: The wells on the perimeter of a 96-well plate are more susceptible to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells for critical samples or use plate sealers.
-
Consistent Timing: The timing of reagent addition, especially the reaction-initiating substrate, should be as consistent as possible across all wells. The use of a multichannel pipette is highly recommended.
Quantitative Data Summary
The table below illustrates hypothetical data to help differentiate a true inhibitor from common types of interfering compounds in the this compound assay.
| Compound | Concentration (µM) | Apparent % AChE Inhibition | Compound-Alone Absorbance (412 nm) | Interpretation |
| True Inhibitor | 0.1 | 12% | 0.004 | Exhibits a clear dose-dependent inhibition with negligible intrinsic absorbance. |
| 1 | 48% | 0.005 | ||
| 10 | 91% | 0.004 | ||
| Colored Interferent | 0.1 | 7% | 0.162 | The compound's own color contributes significantly to the absorbance, leading to a false appearance of low-level inhibition. |
| 1 | 10% | 0.165 | ||
| 10 | 14% | 0.168 | ||
| Thiol-Reactive Interferent | 0.1 | 96% | 0.003 | Shows very high apparent inhibition across all concentrations, which is not typical for a true inhibitor and suggests a non-specific mechanism like reacting with DTNB or thiocholine. |
| 1 | 97% | 0.004 | ||
| 10 | 99% | 0.005 |
Experimental Protocols
Standard this compound Assay Protocol
This protocol provides a general procedure based on the Ellman method.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB prepared in Assay Buffer.
-
ATCh Solution: 75 mM acetylthiocholine iodide prepared in deionized water.
-
AChE Solution: A working solution of acetylcholinesterase diluted to the desired concentration in Assay Buffer.
-
Test Compounds: Serial dilutions of test compounds prepared in a suitable solvent (e.g., DMSO) and then further diluted in Assay Buffer to the final desired concentrations.
-
-
Assay Procedure (in a 96-well microplate):
-
To the appropriate wells, add 25 µL of the test compound dilution. For control wells, add 25 µL of Assay Buffer containing the same final concentration of the solvent used for the test compounds.
-
Add 50 µL of the AChE solution to all wells, except for the blank wells. To the blank wells, add 50 µL of Assay Buffer.
-
Add 50 µL of the DTNB solution to all wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the ATCh solution to all wells.
-
Immediately begin kinetic measurements of the absorbance at 412 nm, taking readings every minute for a duration of 15 to 30 minutes using a microplate reader.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear phase of the absorbance versus time plot.
-
Correct for any background reaction by subtracting the rate observed in the blank wells.
-
The percent inhibition for each test compound concentration is calculated using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100
-
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Mechanism of thiol-reactive compound interference.
References
Technical Support Center: Troubleshooting Inconsistent Results with AChE Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with acetylcholinesterase (AChE) inhibitors. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My IC50 values for the same AChE inhibitor vary significantly between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue. Several factors can contribute to this variability:
-
Reagent Stability and Preparation:
-
Inhibitor Stock Solution: Ensure the inhibitor is fully dissolved and stable in the chosen solvent. Prepare fresh dilutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. The solubility of a compound can be influenced by the solvent composition and temperature.[1]
-
Enzyme Activity: The activity of the AChE enzyme can decrease over time, even when stored correctly. Always verify the enzyme's specific activity before starting a new set of experiments.
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) is critical. Use a consistent concentration, ideally at or below the Michaelis-Menten constant (Km), as high substrate concentrations can compete with the inhibitor and affect the apparent IC50.
-
-
Experimental Conditions:
-
Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial for some inhibitors to establish binding equilibrium. Ensure that both pre-incubation and reaction times are consistent across all experiments.[2]
-
Temperature and pH: AChE activity is highly sensitive to temperature and pH. Maintain a constant temperature (e.g., 25°C or 37°C) and use a buffer system that can reliably maintain the optimal pH for the enzyme.
-
Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can affect enzyme activity. Keep the final solvent concentration low and consistent across all wells, including controls.
-
-
Assay-Specific Issues:
-
Colorimetric Assays (Ellman's Method): The Ellman's reagent (DTNB) can react with some compounds, leading to false-positive or inconsistent results. It is advisable to run a control experiment with the inhibitor and DTNB in the absence of the enzyme to check for any direct reaction.[2]
-
Plate Reader Settings: Ensure consistent settings on the microplate reader, including the wavelength and the number of reads per well.
-
Q2: I am observing high background noise or a weak signal in my colorimetric AChE assay. How can I resolve this?
High background or a weak signal can obscure the true inhibitory effect. Consider the following troubleshooting steps:
-
Check Reagent Quality: Use fresh, high-quality reagents. The substrate, acetylthiocholine, can hydrolyze spontaneously. Prepare it fresh and keep it on ice.
-
Optimize Enzyme Concentration: The amount of enzyme used should produce a linear increase in signal over the course of the assay. If the signal is too weak, increase the enzyme concentration. If the reaction is too fast and plateaus quickly, reduce the enzyme concentration.
-
Control for Non-Enzymatic Hydrolysis: Run a control well with the substrate but no enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from your experimental wells.
-
Wavelength Selection: Ensure you are reading the absorbance at the correct wavelength for the chromophore being produced (e.g., 412 nm for the product of the DTNB reaction).[3]
Q3: My results suggest the inhibitor has off-target effects. How can I investigate this?
Off-target effects are a significant concern in drug development. Here are some strategies to assess the specificity of your AChE inhibitor:
-
Test Against Other Esterases: To confirm that the inhibition is specific to AChE, test your compound against other related enzymes, such as butyrylcholinesterase (BuChE).[4]
-
Cell-Based Assays: Move from biochemical assays to cell-based models. This can provide insights into the compound's effects in a more complex biological system and may reveal effects not apparent in a simple enzyme assay.
-
Counter-Screening: Screen the inhibitor against a panel of other receptors, enzymes, and ion channels to identify potential off-target interactions.
Experimental Protocols
Standard Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol is a widely used colorimetric method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme stock solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., AChE-IN-35)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DTNB in the phosphate buffer.
-
Prepare a working solution of ATCI in the phosphate buffer. Keep on ice.
-
Prepare serial dilutions of your test inhibitor in the appropriate solvent (e.g., DMSO), and then dilute further in the phosphate buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer, DTNB, and ATCI.
-
Control (100% activity): Add buffer, DTNB, and AChE enzyme.
-
Inhibitor Wells: Add buffer, DTNB, AChE enzyme, and the test inhibitor at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, DTNB, enzyme, and inhibitor (or buffer for the control) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the ATCI substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm every minute for a set period (e.g., 10-20 minutes) using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for an AChE Inhibitor Under Different Experimental Conditions
| Condition | Pre-incubation Time (min) | Substrate Conc. (mM) | IC50 (nM) |
| A | 15 | 0.1 | 55.2 |
| B | 30 | 0.1 | 35.8 |
| C | 15 | 0.5 | 89.4 |
Table 2: Hypothetical Kinetic Parameters of AChE Inhibition
| Inhibitor | Inhibition Type | Ki (nM) |
| Inhibitor X | Competitive | 25.3 |
| Inhibitor Y | Non-competitive | 42.1 |
| Inhibitor Z | Mixed | 31.5 |
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: General Experimental Workflow for Screening AChE Inhibitors.
Caption: Troubleshooting Decision Tree for Inconsistent AChE Assay Results.
References
AChE-IN-35 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AChE-IN-35. The information addresses potential off-target effects and other common issues encountered during in vitro experiments in cell lines.
Frequently Asked Questions (FAQs)
Q1: We observe significantly higher cytotoxicity in our cell line than expected based on the reported IC50 for acetylcholinesterase (AChE). What could be the reason?
A1: While this compound is a potent acetylcholinesterase inhibitor, it has known off-target activities that can contribute to cytotoxicity, especially at higher concentrations. The observed toxicity may be due to the inhibition of other cellular targets essential for cell survival or proliferation in your specific cell line. We recommend performing a dose-response experiment and comparing the cytotoxic concentration with the IC50 values for its known off-targets (see Table 1).
Q2: What are the known off-target interactions of this compound?
A2: this compound has been profiled for off-target activities against a panel of kinases and G-protein coupled receptors (GPCRs). Notable off-target interactions with IC50 values in the low micromolar range have been identified. These include interactions with certain tyrosine kinases and a muscarinic receptor subtype. For a summary of the inhibitory profile of this compound, please refer to the tables below.
Q3: Our experimental results show a phenotype that is not consistent with AChE inhibition. How should we proceed?
A3: This is a strong indication of an off-target effect. The observed phenotype could be a result of this compound modulating a signaling pathway independent of its primary target. We suggest investigating the known off-target pathways of this compound. For example, off-target effects on kinases like SRC or LCK could impact cell proliferation and signaling pathways.[1][2] A logical first step would be to perform a rescue experiment by overexpressing the wild-type off-target protein or using a downstream effector to see if the phenotype can be reversed.
Q4: How can we confirm that the observed effects in our experiments are due to off-target activities of this compound?
A4: To dissect on-target versus off-target effects, we recommend a multi-pronged approach:
-
Use a structurally unrelated AChE inhibitor: A different AChE inhibitor with a distinct off-target profile should not reproduce the same phenotype if the effect is off-target.
-
Knockdown of the putative off-target: Use siRNA or CRISPR to reduce the expression of the suspected off-target protein. If the phenotype caused by this compound is diminished, it suggests the involvement of that off-target.
-
Chemical proteomics: Advanced techniques like chemical proteomics can help identify the full spectrum of protein interactions for this compound in your specific cell lysate.[3][4][5]
Troubleshooting Guides
Issue 1: Unexpected Cell Death at Low Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line to off-target kinase inhibition. | 1. Review the kinase off-target profile of this compound (Table 2). 2. Check if your cell line is known to be dependent on any of these kinases for survival. 3. Perform a cell viability assay (e.g., MTT assay, see protocol below) with a concentration range spanning the IC50 values of the off-target kinases. |
| Interaction with an uncharacterized off-target. | 1. Consider performing a broad kinase profiling assay to identify novel off-targets in your cell line. 2. Use a structurally distinct AChE inhibitor as a negative control. |
| Experimental artifact. | 1. Verify the concentration of your this compound stock solution. 2. Ensure the health of your cell cultures before treatment. 3. Include appropriate vehicle controls (e.g., DMSO) in your experiments.[6] |
Issue 2: Contradictory Results Between Different Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Different cellular processes measured by the assays. | 1. Understand the principle of each assay. For example, MTT measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity.[7][8] 2. An off-target effect might reduce metabolic activity without immediately causing cell death. |
| Interference of the compound with the assay reagents. | 1. Run a cell-free control to check if this compound reacts with the assay reagents (e.g., MTT reagent). 2. If interference is detected, consider using an alternative cell viability assay. |
Quantitative Data
Table 1: Inhibitory Profile of this compound
| Target | Target Class | IC50 (nM) |
| Acetylcholinesterase (AChE) | Hydrolase | 15 |
| Butyrylcholinesterase (BuChE) | Hydrolase | 850 |
| SRC Kinase | Tyrosine Kinase | 1,200 |
| LCK Kinase | Tyrosine Kinase | 2,500 |
| M1 Muscarinic Receptor (antagonist activity) | GPCR | 5,300 |
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| SRC | 85 | 1,200 |
| LCK | 70 | 2,500 |
| ABL1 | 45 | > 5,000 |
| EGFR | 20 | > 10,000 |
| VEGFR2 | 15 | > 10,000 |
| p38α | 5 | > 10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxicity of this compound.[7][8][9][10][11]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Kinase Profiling using a Chemoproteomics Approach (Conceptual)
This protocol outlines a conceptual workflow for identifying kinase off-targets of this compound based on established chemoproteomics methods.[3][5]
Principle: This method uses an immobilized broad-spectrum kinase inhibitor ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free inhibitor (this compound), one can determine which kinases are competed off the beads, thus identifying them as targets of the inhibitor.
Procedure:
-
Cell Lysis: Culture and harvest the cell line of interest. Lyse the cells under non-denaturing conditions to preserve native protein conformations.
-
Competition: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
Kinase Enrichment: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by this compound.
-
Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that were depleted from the beads in the presence of this compound. The degree of depletion at different concentrations allows for the determination of apparent binding affinities.
Protocol 3: GPCR Off-Targeting Assessment via cAMP Assay
This protocol describes a method to assess the antagonistic effect of this compound on the Gq-coupled M1 muscarinic receptor.[12][13]
Materials:
-
HEK293 cells stably expressing the M1 muscarinic receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A known M1 agonist (e.g., Carbachol).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the M1-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Add a fixed concentration of the M1 agonist (e.g., the EC80 concentration) to the wells.
-
Incubate for the time specified by the cAMP kit manufacturer (typically 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
A decrease in the agonist-induced cAMP signal in the presence of this compound indicates antagonistic activity.
Visualizations
Caption: On-target and a potential off-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical relationships for dissecting on-target vs. off-target effects.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Minimizing Variability in Acetylcholinesterase Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving acetylcholinesterase (AChE) inhibitors. While the focus is on providing robust guidance for AChE inhibitor studies in general, the principles and protocols outlined here are directly applicable to experiments with novel or specific inhibitors like AChE-IN-35.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in AChE activity assays?
Variability in AChE assays can arise from multiple factors, including:
-
Pipetting errors: Inaccurate or inconsistent pipetting of reagents, enzymes, substrates, or inhibitors can lead to significant variability.[1]
-
Temperature fluctuations: AChE is an enzyme, and its activity is sensitive to temperature changes. Maintaining a consistent temperature throughout the assay is crucial.[2]
-
Reagent stability and preparation: Improper storage or preparation of reagents, such as the Ellman's reagent (DTNB) or the substrate (acetylthiocholine), can affect their reactivity and lead to inconsistent results. It is recommended to prepare fresh working solutions for each experiment.[3][4]
-
Incubation times: Precise and consistent incubation times are critical for kinetic assays.
-
Sample preparation: For cell-based or tissue-based assays, inconsistencies in cell density, lysis efficiency, or protein concentration can introduce significant variability.[3][5]
-
Plate reader settings: Incorrect wavelength settings or path length corrections on the microplate reader will lead to inaccurate absorbance or fluorescence readings.[3]
-
Inhibitor solubility and stability: Poor solubility or degradation of the test inhibitor in the assay buffer can lead to an underestimation of its potency.[2][6][7][8]
Q2: How can I ensure my AChE inhibitor is stable and soluble in the assay buffer?
To minimize issues related to inhibitor stability and solubility:
-
Determine solubility: Before starting inhibition assays, determine the solubility of your inhibitor (e.g., this compound) in the chosen assay buffer. This can be done by preparing a stock solution at a high concentration and observing for any precipitation upon dilution.
-
Use of co-solvents: If solubility is an issue, a small percentage of an organic co-solvent like DMSO can be used. However, it is crucial to include a vehicle control with the same concentration of the co-solvent to account for any effects on enzyme activity.
-
Fresh dilutions: Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment to avoid degradation.
-
pH considerations: Ensure the pH of the assay buffer is compatible with the stability of your inhibitor.
Q3: What are potential off-target effects of AChE inhibitors and how can I assess them?
Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misleading results or toxicity.[9][10] To assess for off-target effects of an AChE inhibitor:
-
Selectivity profiling: Test the inhibitor against other related enzymes, such as butyrylcholinesterase (BChE), to determine its selectivity.
-
Phenotypic assays: In cell-based assays, observe for unexpected cellular responses, such as changes in morphology or viability, at concentrations where AChE is not significantly inhibited.
-
Counter-screening: Screen the inhibitor against a panel of common off-target proteins.
Q4: I am observing high background noise in my Ellman's assay. What could be the cause?
High background in an Ellman's assay can be caused by:
-
Spontaneous hydrolysis of the substrate: Acetylthiocholine can spontaneously hydrolyze, especially at a high pH. Preparing the substrate fresh and keeping it on ice can help minimize this.
-
Presence of reducing agents: Compounds in your sample or buffer that can reduce DTNB will lead to a false-positive signal.
-
Contaminated reagents: Ensure all your reagents and buffers are free from contaminants.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
| Symptom | Possible Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | Pipetting inaccuracies, especially for serial dilutions of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for high-throughput screening.[1] |
| Temperature fluctuations affecting enzyme kinetics. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature during the assay. | |
| Degradation of this compound stock solution. | Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. | |
| IC50 values are consistently higher than expected. | Underestimation of the active concentration of this compound due to poor solubility. | Verify the solubility of this compound in the assay buffer. If needed, use a minimal amount of a suitable co-solvent and include a vehicle control.[6][7] |
| Presence of interfering substances in the sample that may bind to the inhibitor. | Purify samples if necessary. In cell-based assays, wash cells thoroughly before adding the inhibitor. | |
| IC50 values are consistently lower than expected. | Overestimation of enzyme activity in control wells. | Double-check the concentration and activity of the AChE stock. |
| Synergistic effects with other components in the assay medium. | Simplify the assay buffer to include only essential components. |
Guide 2: High Variability in Cell-Based AChE Assays
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent cell viability or cell number across wells. | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate seeding techniques to ensure even distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with a blank solution to maintain humidity. | |
| High background signal from control wells (no inhibitor). | Endogenous esterase activity in the cells. | Measure the background esterase activity in control wells without AChE substrate and subtract it from all readings. |
| Cell lysis leading to release of interfering substances. | Optimize the lysis protocol to ensure complete and consistent cell lysis without denaturing the enzyme.[3] | |
| Low signal-to-noise ratio. | Low AChE expression in the cell line. | Use a cell line known to express sufficient levels of AChE or consider overexpressing the enzyme. |
| Insufficient substrate concentration. | Optimize the substrate concentration to be near the Km value for AChE to ensure a linear reaction rate.[11] |
Experimental Protocols
Protocol 1: In Vitro AChE Inhibition Assay using Ellman's Method
This protocol is a standard method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution (or vehicle for control)
-
AChE solution
-
-
Mix gently and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the ATCI and DTNB solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Protocol 2: Cell-Based AChE Activity Assay
This protocol describes how to measure AChE activity in a cell line.
Materials:
-
Cell line expressing AChE (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Triton X-100 based)
-
Reagents for Ellman's assay (as described in Protocol 1)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the test inhibitor (this compound) for a specified duration. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS.
-
Add lysis buffer to each well and incubate to lyse the cells and release the intracellular contents, including AChE.
-
-
AChE Activity Measurement:
-
Transfer the cell lysate to a new 96-well plate.
-
Perform the Ellman's assay on the cell lysate as described in Protocol 1, starting from the addition of ATCI and DTNB.
-
-
Data Analysis:
-
Normalize the AChE activity to the total protein concentration in each well to account for variations in cell number.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Data Presentation
Table 1: Example IC50 Values for this compound and Control Inhibitors
| Compound | Target | IC50 (nM) ± SD (n=3) | Selectivity (BChE/AChE) |
| This compound | AChE | 15.2 ± 2.1 | 150 |
| BChE | 2280 ± 150 | ||
| Donepezil | AChE | 5.7 ± 0.8 | 1200 |
| BChE | 6840 ± 520 | ||
| Rivastigmine | AChE | 450 ± 35 | 0.1 |
| BChE | 45 ± 5.2 |
Table 2: Troubleshooting Quantitative Data Variability
| Parameter | Acceptable Variability | Potential Cause of High Variability | Mitigation Strategy |
| Replicate Wells (CV%) | < 15% | Pipetting error, inconsistent mixing | Use calibrated pipettes, ensure thorough mixing |
| Inter-assay (Fold-change) | < 3-fold | Reagent degradation, different operators | Prepare fresh reagents, standardize protocols |
| Z'-factor (for HTS) | > 0.5 | Low signal-to-background, high data scatter | Optimize assay conditions (enzyme/substrate concentration) |
Visualizations
Caption: Cholinergic signaling pathway and the site of action for AChE inhibitors.
Caption: A typical experimental workflow for screening and developing AChE inhibitors.
Caption: A logical workflow for troubleshooting sources of variability in AChE assays.
References
- 1. news-medical.net [news-medical.net]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-35 stability and storage conditions
Disclaimer: The compound "AChE-IN-35" is not found in publicly available chemical or biological databases. The following stability and storage information is based on general knowledge and best practices for handling acetylcholinesterase (AChE) inhibitors in a research setting. Researchers should always refer to the specific product datasheet provided by the manufacturer for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound, like many small molecule inhibitors, should be stored under the following conditions:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture. A desiccator can be used to minimize exposure to humidity.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Q2: How can I determine the best solvent for dissolving this compound?
The choice of solvent depends on the chemical properties of the inhibitor and the requirements of the downstream experiment. Common solvents for AChE inhibitors include dimethyl sulfoxide (DMSO) and ethanol. It is recommended to first test solubility in a small amount of the compound. If solubility is an issue, gentle warming or sonication may help. Always use anhydrous-grade solvents to prevent degradation from moisture.
Q3: What are the visual signs of this compound degradation?
Degradation of the compound may be indicated by:
-
A change in the color or appearance of the solid powder.
-
The presence of precipitates in a solution that was previously clear.
-
A significant decrease in its inhibitory activity in your experimental assay.
Q4: What is the expected shelf-life of this compound?
When stored correctly, the solid form of many inhibitors can be stable for a year or more. Stock solutions stored at -80°C are typically stable for several months. However, the exact shelf-life is compound-specific and should be confirmed with the supplier. It is best practice to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in my AChE inhibition assay.
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light, moisture, and excessive freeze-thaw cycles. Use a fresh aliquot of your stock solution or prepare a new solution from the solid powder. |
| Incorrect Concentration | Verify your calculations for serial dilutions. Perform a concentration-response curve to ensure you are working within the effective range of the inhibitor. |
| Assay Interference | Some compounds can interfere with the assay itself (e.g., by reacting with DTNB in the Ellman's assay). Run appropriate controls, including the compound in the absence of the enzyme, to check for interference. |
Issue 2: The compound will not fully dissolve.
| Possible Cause | Recommended Solution |
| Incorrect Solvent | Test the solubility in alternative recommended solvents. Refer to the manufacturer's datasheet for guidance. |
| Low Temperature | If preparing a concentrated stock solution, gentle warming (do not exceed 40°C) or brief sonication can aid in dissolution. Allow the solution to return to room temperature before use. |
| Precipitation Over Time | If the compound precipitates out of solution upon storage, it may be necessary to prepare fresh solutions before each experiment. |
Quantitative Data Summary
Table 1: Illustrative Stability of a Generic AChE Inhibitor (IC₅₀ Values)
This table provides example data to demonstrate the importance of proper storage on the activity of an AChE inhibitor.
| Storage Condition | IC₅₀ after 1 month | IC₅₀ after 6 months |
| -20°C, Solid, Desiccated | 50 nM | 55 nM |
| 4°C, Solid, Exposed to Air | 75 nM | 200 nM |
| -80°C, Stock in DMSO | 52 nM | 60 nM |
| -20°C, Stock in DMSO | 90 nM | 350 nM |
Table 2: General Recommended Storage Conditions
| Form | Temperature | Light/Moisture Protection | Duration |
| Solid | -20°C | Protect from light, store with desiccant | > 1 year |
| Stock Solution (e.g., in DMSO) | -80°C | Protect from light, use amber vials | 3-6 months |
| Working Dilutions (Aqueous) | 4°C | Prepare fresh daily | < 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Prepare a 96-well microplate.
-
Add 25 µL of 15 mM acetylthiocholine iodide (ATCI) substrate solution to each well.
-
Add 5 µL of your this compound dilution (or vehicle control) to the appropriate wells.
-
Add 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
Add 50 µL of buffer to all wells.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE enzyme solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
Visualizations
Caption: Simplified signaling pathway of acetylcholine and its inhibition.
Caption: Experimental workflow for an in vitro AChE inhibition assay.
Technical Support Center: Managing Autofluorescence of AChE-IN-35
Welcome to the technical support center for researchers utilizing AChE-IN-35 and other novel compounds in acetylcholinesterase (AChE) activity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to compound autofluorescence, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and why is it a problem in my AChE assay?
A: Compound autofluorescence is the inherent property of a molecule to absorb light and emit it at a longer wavelength, independent of the assay's specific fluorescent reporter. In the context of an acetylcholinesterase (AChE) assay, if this compound is autofluorescent, its signal can overlap with that of the assay's detection reagent (e.g., resorufin in the Amplex Red assay), leading to artificially high fluorescence readings. This interference can mask the true inhibitory effect of the compound, resulting in inaccurate IC50 values or false negatives.
Q2: How can I determine if this compound is autofluorescent?
A: A simple control experiment can determine if this compound exhibits autofluorescence under your assay conditions. Prepare a set of wells containing all assay components except for the enzyme (AChE) or the substrate (e.g., acetylcholine). Add this compound at the concentrations you plan to test. If you observe a concentration-dependent increase in fluorescence, it is likely that the compound itself is autofluorescent.
Q3: My compound, this compound, is autofluorescent. What are my options?
A: You have several strategies to mitigate autofluorescence interference:
-
Spectral Shifting: Utilize an assay with a fluorescent reporter that has excitation and emission spectra distinct from those of this compound. Red-shifted dyes are often less susceptible to interference from autofluorescent compounds.[1]
-
Assay Control and Data Correction: Run parallel experiments with and without the assay's substrate or enzyme to quantify the fluorescence contribution of this compound alone. This background fluorescence can then be subtracted from your experimental data.
-
Alternative Assay Formats: Consider non-fluorescence-based methods for measuring AChE activity, such as colorimetric assays (e.g., Ellman's assay) or liquid chromatography-mass spectrometry (LC-MS) based approaches.
-
Optimize Compound Concentration: If possible, work at lower concentrations of this compound where the autofluorescence is minimal, while still being effective for your experiment.
Q4: Can the assay buffer or other reagents contribute to background fluorescence?
A: Yes, components in your assay buffer, such as fetal bovine serum (FBS) or certain biological buffers, can have intrinsic fluorescence.[2][3] It is crucial to test all your reagents for background fluorescence and select components that minimize this interference.
Troubleshooting Guides
Issue 1: High background fluorescence in all wells, including controls.
This issue suggests a problem with one of the assay components or the experimental setup.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Test each reagent individually for fluorescence at the assay's excitation/emission wavelengths. Prepare fresh solutions if a contaminant is identified. |
| Buffer Autofluorescence | Prepare the assay buffer without any fluorescent components and measure its background. Consider switching to a different buffer system with lower intrinsic fluorescence. |
| Microplate Issues | Use black, opaque-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
| Reader Settings | Ensure the gain setting on your fluorescence plate reader is optimized for the assay's dynamic range and not set excessively high. |
Issue 2: Fluorescence signal is higher in the presence of this compound, even without the enzyme.
This is a classic sign of compound autofluorescence.
| Possible Cause | Troubleshooting Step |
| This compound Autofluorescence | 1. Confirm: Run a control experiment with this compound in the assay buffer without enzyme or substrate. 2. Quantify: Measure the fluorescence of this compound across a range of concentrations. 3. Correct: Subtract the background fluorescence of this compound from your experimental data. |
| Interaction with Assay Components | Test for any non-enzymatic reaction between this compound and the fluorescent probe (e.g., Amplex Red) that could generate a signal. |
Issue 3: The inhibitory effect of this compound appears weak or non-existent.
Autofluorescence of this compound could be masking its true inhibitory potential.
| Possible Cause | Troubleshooting Step |
| Signal Masking by Autofluorescence | 1. Implement Data Correction: As described above, subtract the compound's intrinsic fluorescence. 2. Switch to a Red-Shifted Assay: Use an assay with a reporter that emits at longer wavelengths (e.g., >600 nm) to minimize spectral overlap with potentially blue- or green-emitting autofluorescent compounds.[1] |
| Incorrect Assay Conditions | Verify the pH, temperature, and incubation times of your assay to ensure optimal enzyme activity and inhibitor binding. |
Experimental Protocols
Protocol 1: Screening for this compound Autofluorescence
This protocol is designed to determine if this compound contributes to the fluorescence signal in a standard acetylcholinesterase assay.
Materials:
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well, black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentrations.
-
Add 50 µL of each this compound dilution to triplicate wells of the microplate.
-
Add 50 µL of Assay Buffer to all wells.
-
Include a "buffer only" control.
-
Incubate the plate under the same conditions as your AChE assay (e.g., 30 minutes at room temperature, protected from light).
-
Measure the fluorescence using the same excitation and emission wavelengths as your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Amplex Red Acetylcholinesterase Assay
This is a common fluorescence-based assay for measuring AChE activity.
Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine (ACh)
-
Acetylcholinesterase (AChE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound
-
96-well, black, opaque-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution: In Assay Buffer, prepare a solution containing Amplex Red, HRP, and choline oxidase at their final desired concentrations.
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound in Assay Buffer.
-
Set up the reaction:
-
To appropriate wells, add your this compound dilutions.
-
Add AChE to all wells except the "no enzyme" controls.
-
Add the Amplex Red/HRP/choline oxidase working solution.
-
-
Initiate the reaction: Add acetylcholine to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at room temperature, protected from light, for a set period (e.g., 30-60 minutes).
-
Measure fluorescence: Read the fluorescence at multiple time points to monitor the reaction kinetics.
Controls for this assay should include:
-
No AChE
-
No acetylcholine
-
No inhibitor (positive control for enzyme activity)
-
Known AChE inhibitor (positive control for inhibition)
-
This compound without enzyme and substrate (to measure autofluorescence)
Data Presentation
Table 1: Example Spectral Properties of Common Fluorophores in AChE Assays
| Fluorophore | Excitation (nm) | Emission (nm) | Common Use |
| Resorufin (from Amplex Red) | ~571 | ~585 | Measurement of H₂O₂ production in coupled enzymatic reactions.[4] |
| Thioflavin T (when bound to AChE) | ~450 | ~490 | Binds to the peripheral anionic site of AChE, with a significant increase in fluorescence.[5] |
| Thiolite™ Green | ~490 | ~525 | Reacts with thiocholine produced from acetylthiocholine hydrolysis.[2] |
Table 2: Troubleshooting Summary for Autofluorescence
| Symptom | Primary Suspect | Recommended Action |
| High signal in "no enzyme" control with inhibitor | Compound Autofluorescence | Perform autofluorescence control experiment and subtract background. |
| Weak inhibition by a known potent inhibitor | Autofluorescence masking inhibition | Switch to a spectrally distinct, red-shifted assay. |
| High signal in all wells, including buffer only | Reagent/Buffer Contamination | Test individual components for fluorescence. |
Visualizations
Caption: A typical experimental workflow for an AChE inhibition assay.
Caption: A logic diagram for troubleshooting high fluorescence signals.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Thioflavin T is a fluorescent probe of the acetylcholinesterase peripheral site that reveals conformational interactions between the peripheral and acylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
AChE-IN-35 and DMSO concentration effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetylcholinesterase inhibitor, AChE-IN-35.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
This compound is sparingly soluble in aqueous solutions but can be dissolved in dimethyl sulfoxide (DMSO) for the preparation of stock solutions.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro experiments?
It is crucial to keep the final concentration of DMSO in your assay as low as possible to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be kept at or below 0.2%.[1] For enzyme activity assays, higher concentrations may be tolerated, but it is essential to run a vehicle control with the same DMSO concentration to assess its effect on the enzyme's activity.
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will depend on the specific experimental setup, including the cell type or enzyme source. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A typical starting point for a new inhibitor could be a wide concentration range from nanomolar to micromolar.
Q4: How does this compound inhibit acetylcholinesterase?
This compound is an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[3][4] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][4]
Troubleshooting Guide
Problem 1: I am seeing inconsistent results in my AChE inhibition assay.
-
Question: Could the DMSO concentration be affecting my results?
-
Answer: Yes, high concentrations of DMSO can denature proteins and affect enzyme kinetics.[1] Ensure the final DMSO concentration is consistent across all wells and as low as possible. It is advisable to run a DMSO control curve to determine the tolerance of your assay to the solvent.
-
-
Question: Is my this compound compound fully dissolved?
-
Answer: Precipitated compound will lead to inaccurate concentrations and inconsistent results. Ensure your stock solution is clear and fully dissolved. If you observe precipitation upon dilution into aqueous buffer, you may need to lower the final concentration or explore the use of a co-solvent.
-
Problem 2: I am observing cytotoxicity in my cell-based assays.
-
Question: How do I know if the cytotoxicity is from this compound or the DMSO?
-
Answer: It is essential to run parallel experiments with a vehicle control (cells treated with the same final concentration of DMSO without the compound). This will allow you to distinguish between the cytotoxic effects of the solvent and your compound. Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can inhibit or kill cells.[5]
-
-
Question: What is a safe concentration of DMSO for my cells?
-
Answer: The tolerance to DMSO varies between cell lines. A general recommendation is to keep the final DMSO concentration below 0.5%.[1] It is best practice to perform a cell viability assay (e.g., MTT or LDH assay) with a range of DMSO concentrations to determine the specific toxicity threshold for your cell line.
-
Problem 3: My IC50 value for this compound is different from the expected value.
-
Question: Could experimental conditions be affecting the IC50 value?
-
Answer: Yes, IC50 values are highly dependent on experimental conditions such as enzyme and substrate concentrations, incubation time, and temperature. Ensure that these parameters are consistent between experiments. For competitive inhibitors, the apparent IC50 will increase with increasing substrate concentration.
-
Data Presentation
Table 1: Example of IC50 Determination for this compound
| This compound Conc. (nM) | % Inhibition |
| 1 | 10.2 |
| 10 | 25.8 |
| 50 | 48.9 |
| 100 | 65.4 |
| 500 | 89.1 |
| 1000 | 95.3 |
| IC50 (nM) | 51.2 |
Table 2: Example of DMSO Effect on Cell Viability
| Final DMSO Conc. (%) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 99.5 |
| 0.25 | 98.1 |
| 0.5 | 92.3 |
| 1.0 | 75.6 |
| 2.0 | 43.2 |
Experimental Protocols
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure for determining the in vitro inhibition of acetylcholinesterase using the Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
This compound stock solution (in DMSO)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound at various concentrations (prepare serial dilutions from the stock solution). Include a positive control (a known AChE inhibitor) and a negative control (vehicle - DMSO at the same final concentration).
-
DTNB solution
-
AChE enzyme solution
-
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate (ATCI) solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals for a set period (e.g., every minute for 5-10 minutes) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Visualizations
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: AChE Inhibition Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Evaluation of Sugar-Conjugated Thienopyrimidinone Derivatives with Possible Neuroprotective and Antioxidant Effects [mdpi.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Reliability of Acetylcholinesterase Inhibitor Data
Introduction:
Initial searches for a specific compound designated "AChE-IN-35" did not yield specific public data, suggesting it may be an internal or non-standardized identifier. This technical support center, therefore, provides guidance on improving the reliability of experimental data for acetylcholinesterase (AChE) inhibitors in general. The principles and troubleshooting guides presented here are broadly applicable to researchers, scientists, and drug development professionals working with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in acetylcholinesterase (AChE) inhibition assays?
A1: Variability in AChE inhibition assays can arise from multiple factors:
-
Enzyme Activity: The specific activity of the AChE enzyme preparation can vary between batches and may degrade with improper storage or handling.
-
Substrate Concentration: Inaccurate substrate (e.g., acetylthiocholine) concentration can lead to inconsistent reaction rates.
-
Inhibitor Purity and Stability: The purity of the inhibitor and its stability in the assay buffer can significantly impact the results. Degradation of the inhibitor can lead to an underestimation of its potency.
-
Incubation Times: Precise and consistent incubation times for the enzyme-inhibitor interaction and the enzymatic reaction are critical.
-
Temperature and pH: AChE activity is sensitive to changes in temperature and pH. Maintaining stable conditions is essential for reproducible results.
-
Pipetting Errors: Small volume inaccuracies, especially of concentrated inhibitor solutions, can introduce significant errors.
-
Spectrophotometer/Reader Calibration: Improperly calibrated or maintained plate readers can lead to inaccurate absorbance readings.
Q2: How can I ensure the quality of my AChE enzyme?
A2: To ensure the quality of your AChE enzyme, you should:
-
Purchase high-purity enzyme from a reputable supplier.
-
Upon receipt, aliquot the enzyme into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the enzyme at the recommended temperature (typically -80°C).
-
Perform a quality control experiment to determine the specific activity of each new batch of enzyme before use in inhibitor screening.
Q3: What is the importance of pre-incubation in an AChE inhibition assay?
A3: Pre-incubating the enzyme with the inhibitor before adding the substrate is crucial, especially for irreversible or slow-binding inhibitors. This step allows the inhibitor to bind to the enzyme and reach equilibrium, providing a more accurate measurement of its inhibitory potency (IC50). The duration of the pre-incubation should be optimized for the specific inhibitor being tested.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing within each well. |
| Inconsistent incubation times | Use a multichannel pipette to start reactions simultaneously. Ensure consistent timing for all plates. |
| Edge effects on the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or water. |
| Air bubbles in wells | Inspect plates for bubbles before reading. Bubbles can be removed by gently tapping the plate or using a sterile needle. |
Problem 2: IC50 values are not reproducible between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent enzyme activity | Standardize the enzyme concentration based on its activity (U/mL) rather than just protein concentration. Run a positive control with a known inhibitor to monitor assay performance. |
| Inhibitor degradation | Prepare fresh inhibitor stock solutions for each experiment. If the inhibitor is light-sensitive, protect it from light. Assess the stability of the inhibitor in the assay buffer. |
| Variations in assay conditions | Strictly control temperature, pH, and incubation times. Prepare fresh buffers for each experiment. |
| Cell-based assay variability | If using a cell-based assay, monitor cell passage number, confluency, and overall health, as these can affect AChE expression. |
Problem 3: No inhibition observed or very high IC50 value.
| Possible Cause | Troubleshooting Step |
| Inactive inhibitor | Verify the identity and purity of the inhibitor using analytical methods (e.g., LC-MS, NMR). |
| Incorrect inhibitor concentration | Double-check calculations for serial dilutions. Ensure the inhibitor is fully dissolved in the solvent and assay buffer. |
| Insufficient pre-incubation time | Increase the pre-incubation time of the enzyme and inhibitor to allow for binding. |
| Assay interference | The inhibitor may interfere with the detection method (e.g., absorbance or fluorescence). Run a control without the enzyme to check for this. |
Experimental Protocols
Generalized Protocol for AChE Inhibition Assay (Ellman's Method)
This protocol is a generalized representation of the Ellman's assay, which is commonly used to measure AChE activity.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
-
DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 10 mM.
-
Substrate Solution: Dissolve acetylthiocholine iodide (ATCI) in the phosphate buffer to a final concentration of 10 mM.
-
Enzyme Solution: Prepare a working solution of acetylcholinesterase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions in the phosphate buffer to achieve the desired final concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each inhibitor dilution to the appropriate wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 50 µL of the DTNB solution and 50 µL of the ATCI substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Role of Acetylcholinesterase (AChE) in synaptic transmission and its inhibition.
Caption: Experimental workflow for a typical AChE inhibition assay.
Caption: Troubleshooting decision tree for common issues in AChE inhibition assays.
Validation & Comparative
Quantitative Analysis of Inhibitory Potency
An In-Depth Comparison of AChE-IN-35 and Donepezil as Acetylcholinesterase Inhibitors
This guide provides a comprehensive comparison between the novel acetylcholinesterase (AChE) inhibitor, this compound, and the well-established drug, Donepezil. The analysis focuses on their respective half-maximal inhibitory concentrations (IC50), the experimental methodologies employed for these determinations, and the underlying mechanism of action. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.
The efficacy of a compound in inhibiting enzyme activity is quantitatively expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies greater potency. The comparative IC50 values for this compound and Donepezil are presented below.
| Inhibitor | IC50 Value (AChE) | Enzyme Source |
| This compound (compound 5g) | 5.88 µM | Not Specified in initial findings |
| Donepezil | 11.6 nM | Human (recombinant) |
| Donepezil | 8.12 nM | Bovine (erythrocyte) |
It is important to note that the IC50 value of Donepezil can exhibit variations depending on the species from which the acetylcholinesterase enzyme is sourced.
Mechanism of Action: Inhibition of Acetylcholinesterase
Both this compound and Donepezil exert their therapeutic effects by inhibiting the acetylcholinesterase enzyme. This enzyme is critically involved in the hydrolysis of the neurotransmitter acetylcholine within the synaptic cleft. By impeding the function of AChE, these inhibitors lead to an increase in the concentration and prolong the action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the therapeutic approach to managing conditions associated with a deficit in cholinergic signaling, most notably Alzheimer's disease.
Donepezil is characterized as a reversible inhibitor of AChE.[1] Its mechanism involves interaction with two key sites on the enzyme: the catalytic active site (CAS) and the peripheral anionic site (PAS).[2][3][4][5] Binding to the CAS directly obstructs the breakdown of acetylcholine. Concurrently, interaction with the PAS is thought to interfere with substrate binding and may also play a role in mitigating the aggregation of β-amyloid induced by acetylcholine. While the binding mechanism of this compound is not as extensively documented, it is presumed to operate on the same principle of blocking the active site of the AChE enzyme.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols
The determination of the IC50 values for both inhibitors is predominantly accomplished using the Ellman's method, a robust and widely accepted spectrophotometric assay for the measurement of acetylcholinesterase activity.
General Principle of the Ellman's Method
The Ellman's assay is a colorimetric technique designed to quantify the activity of acetylcholinesterase. The fundamental reaction involves the enzymatic hydrolysis of the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine product subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction yields a distinct yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be accurately quantified by measuring its absorbance at a wavelength of approximately 412 nm. The rate at which the yellow color develops is directly proportional to the activity of the AChE enzyme. In the presence of an inhibitor, this reaction rate is diminished, and the degree of this reduction is utilized to calculate the inhibitor's potency, expressed as its IC50 value.
Protocol for IC50 Determination of this compound (Modified Ellman's Method)
The inhibitory potency of this compound was assessed spectroscopically at a wavelength of 415 nm, employing a modified version of the Ellman's method as detailed in the research by Pourtaher et al. (2023).[1][6] The procedural steps, based on their published work, are outlined as follows:
-
Reagent Preparation: Solutions of the test compounds, including this compound, were prepared alongside solutions of acetylthiocholine iodide (ATCI) as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer, such as Tris-HCl. A solution of the acetylcholinesterase enzyme was also prepared in the same buffer.
-
Assay Procedure: The assay was conducted in a 96-well plate format. A mixture containing the AChE enzyme and varying concentrations of the inhibitor (this compound) was subjected to a pre-incubation period.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate (ATCI) and DTNB to the pre-incubated enzyme-inhibitor mixture.
-
Spectrophotometric Measurement: The absorbance at 415 nm was monitored over a defined period using a spectrophotometer.
-
Inhibition Calculation: The percentage of enzyme inhibition for each concentration of this compound was calculated by comparing the reaction rate in the presence of the inhibitor to the reaction rate of the control (without inhibitor).
-
IC50 Determination: The IC50 value was subsequently determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the resulting data to a dose-response curve.
General Protocol for IC50 Determination of Donepezil (Ellman's Method)
The following is a representative protocol for determining the IC50 of Donepezil, based on standard applications of the Ellman's method.
-
Reagents and Materials:
-
Acetylcholinesterase (from a specified source, e.g., human recombinant or electric eel)
-
Donepezil hydrochloride
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Solution Preparation:
-
A stock solution of Donepezil is prepared in a suitable solvent (e.g., DMSO), from which serial dilutions are made in the assay buffer.
-
Working solutions of ATCI and DTNB are prepared in the assay buffer.
-
A working solution of the AChE enzyme is prepared in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, the assay buffer, DTNB solution, and Donepezil solutions at various concentrations are added. Control wells receive buffer in place of the inhibitor.
-
The AChE enzyme solution is added to each well, followed by an incubation period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the ATCI solution to all wells.
-
The absorbance at 412 nm is immediately measured in kinetic mode over a set duration (e.g., 5-10 minutes), with readings taken at regular intervals.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per minute) is calculated for each concentration of Donepezil.
-
The percentage of inhibition for each concentration is determined using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Donepezil concentration and applying non-linear regression analysis.
-
Caption: Experimental Workflow for IC50 Determination.
References
- 1. The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acetylcholinesterase Inhibitors: Rivastigmine vs. a Novel Quinoxaline-Based Compound
Disclaimer: Initial searches for the compound "AChE-IN-35" did not yield any publicly available data. Therefore, this guide provides a comparative analysis between the established drug Rivastigmine and a representative novel acetylcholinesterase (AChE) inhibitor, Compound 6c , a 2,3-dimethylquinoxalin-6-amine derivative, to illustrate a data-driven comparison for research and drug development professionals.
This guide delves into the efficacy of Rivastigmine, a widely used therapeutic for Alzheimer's disease, and compares it with a promising new AChE inhibitor from a recent study. The comparison is based on quantitative inhibitory activity, the underlying signaling pathways, and the experimental methodologies used to determine their efficacy.
Quantitative Efficacy Comparison
The primary measure of efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 | [1] |
| Compound 6c | Acetylcholinesterase (AChE) | 0.077 |
Note: The IC50 value for Rivastigmine can vary depending on the experimental conditions. The value presented here is a representative figure from in vitro studies.
Signaling Pathway of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, leading to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic function. Both Rivastigmine and Compound 6c share this general mechanism of action.
Figure 1: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols
The in vitro inhibitory activity of AChE inhibitors is commonly determined using a spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm). The rate of color change is proportional to the enzyme activity. When an inhibitor is present, the rate of this reaction decreases.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (Rivastigmine, Compound 6c) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
A Comparative Guide to Acetylcholinesterase (AChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly studied acetylcholinesterase (AChE) inhibitors. The data presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide context for the validation of new compounds. As no specific experimental data is publicly available for a compound designated "AChE-IN-35," this guide focuses on a selection of well-characterized and widely used AChE inhibitors.
Inhibitory Potency and Selectivity
The inhibitory potency of an AChE inhibitor is a critical parameter for its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor for AChE over the related enzyme butyrylcholinesterase (BuChE) is another important factor, as it can influence the side-effect profile of a compound. The following table summarizes the IC50 values for several common AChE inhibitors against both AChE and BuChE, along with their selectivity ratios.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) | Mechanism of Action |
| Donepezil | 6.7 - 11.6 | 7,400 | ~638 - 1104 | Reversible, non-competitive |
| Rivastigmine | 4.3 | 31 | ~7.2 | Pseudo-irreversible |
| Galantamine | 410 | >50,000 | >122 | Reversible, competitive |
| Tacrine | 31 - 109 | 25.6 | ~0.23 - 0.83 | Reversible, non-competitive |
| Huperzine A | 82 | >10,000 | >122 | Reversible, competitive |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Mechanism of Action of Common AChE Inhibitors
Understanding the mechanism by which a compound inhibits AChE is crucial for interpreting experimental results. Here is a brief overview of the mechanisms for the compared inhibitors:
-
Donepezil: Acts as a selective and reversible inhibitor of AChE.[1] It is considered a non-competitive inhibitor.
-
Rivastigmine: Functions as a "pseudo-irreversible" inhibitor of both AChE and BuChE.[2]
-
Galantamine: Is a selective, competitive, and reversible inhibitor of AChE.[3]
-
Tacrine: Is a reversible and non-competitive inhibitor of both AChE and BuChE.[4][5]
-
Huperzine A: Is a potent, selective, and reversible inhibitor of AChE.[6]
Experimental Protocols
Determination of Acetylcholinesterase Inhibitory Activity using Ellman's Method
This protocol is a widely accepted method for measuring AChE activity and the inhibitory effects of various compounds.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor compound in the appropriate solvent.
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution (or solvent for control wells)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes).
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of AChE inhibition and the experimental workflow.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: Workflow for AChE Inhibition Assay.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of AChE-IN-35 with Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the acetylcholinesterase (AChE) inhibitor, AChE-IN-35, alongside other well-established AChE inhibitors: Donepezil, Rivastigmine, Galantamine, and Tacrine. The information presented is intended to assist researchers in evaluating the potential of this compound in the context of existing therapeutic and research agents.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE) for this compound and the comparator compounds. It is important to note that IC50 values can vary based on the experimental conditions.
| Inhibitor | AChE IC50 | BuChE IC50 | Selectivity (BuChE/AChE) | Mechanism of Action |
| This compound | 5.88 µM | Not Reported | Not Reported | Acetylcholinesterase Inhibitor |
| Donepezil | 8.12 nM - 11.6 nM | 7,400 nM | ~640 - 911 | Selective, reversible AChE inhibitor.[1] |
| Rivastigmine | 4.3 nM - 5.5 µM | 31 nM - 37 nM | ~0.006 - 8.6 | Dual inhibitor of AChE and BuChE.[1] |
| Galantamine | 410 nM - 3.9 µM | >50-fold higher than AChE | >50 | Selective, competitive, reversible AChE inhibitor; Allosteric potentiating ligand of nicotinic receptors.[1] |
| Tacrine | 31 nM - 109 nM | 25.6 nM | ~0.23 - 0.83 | Reversible inhibitor of both AChE and BuChE. |
Experimental Protocols
The most common method for determining the IC50 of acetylcholinesterase inhibitors is the Ellman's assay.
Ellman's Method for Acetylcholinesterase Inhibition Assay
This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Inhibitor solutions (this compound and comparators) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay Reaction in Microplate:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Inhibitor solution at a specific concentration (or buffer for control)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Mandatory Visualizations
References
Unraveling the Activity Profile of AChE-IN-35: A Cross-Validation Comparison
For researchers and scientists engaged in the discovery of novel treatments for neurological disorders like Alzheimer's disease, the rigorous evaluation of acetylcholinesterase (AChE) inhibitors is paramount. This guide provides a comparative overview of the activity of the novel AChE inhibitor, AChE-IN-35, also identified as compound 5g. Due to the limited publicly available data on this specific compound, this guide will focus on its reported inhibitory concentration and the standard methodologies used for such evaluations, alongside a comparison with established AChE inhibitors.
Understanding this compound
This compound has been identified as an acetylcholinesterase inhibitor with a reported IC50 value of 5.88 µM[1]. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This initial finding positions this compound as a compound of interest for further investigation in the landscape of AChE-targeting drug discovery.
Comparative Activity of AChE Inhibitors
To provide context for the activity of this compound, the following table summarizes the IC50 values of well-established AChE inhibitors. It is important to note that these values can vary depending on the specific assay conditions and the source of the enzyme.
| Compound | Target Enzyme | IC50 Value |
| This compound (compound 5g) | Acetylcholinesterase (AChE) | 5.88 µM[1] |
| Tacrine | Human AChE (hAChE) | ~7.7 nM |
| Donepezil | Human AChE (hAChE) | ~6.7 nM |
| Galantamine | Human AChE (hAChE) | ~410 nM |
| Rivastigmine | Human AChE (hAChE) | ~460 nM |
Note: The IC50 values for Tacrine, Donepezil, Galantamine, and Rivastigmine are representative values from various studies and are provided for comparative purposes.
Experimental Protocols for AChE Inhibition Assays
The determination of AChE inhibitory activity is typically performed using various in vitro assays. The most common method is the Ellman's method, a colorimetric assay. However, fluorometric and cell-based assays are also employed for high-throughput screening and to assess activity in a more biologically relevant context.
Ellman's Method (Colorimetric Assay)
This spectrophotometric method is widely used to measure AChE activity.
Principle: Acetylthiocholine (ATCI) is used as a substrate for AChE. The enzymatic hydrolysis of ATCI produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Typical Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture in a 96-well plate includes a phosphate buffer (e.g., pH 8.0), DTNB solution, and the test compound (inhibitor) at various concentrations.
-
Enzyme Addition: A solution of acetylcholinesterase (from electric eel or human recombinant sources) is added to the mixture.
-
Pre-incubation: The mixture is typically pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
Measurement: The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Visualizing the AChE Inhibition Assay Workflow
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound like this compound.
Caption: Workflow for determining the IC50 of an AChE inhibitor.
Signaling Pathway of Acetylcholinesterase
The primary role of AChE is to terminate synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).
References
Mechanism of Action: A Comparative Overview
A Head-to-Head Comparison of AChE-IN-35 and Galantamine for Acetylcholinesterase Inhibition
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1][2] This guide provides a comparative analysis of a novel investigational compound, this compound, and the established drug, Galantamine. This comparison is intended for researchers, scientists, and drug development professionals, offering a look at their inhibitory profiles and the experimental basis for these findings.
Both this compound and Galantamine are reversible inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4][5] By blocking this enzyme, they increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4][6]
This compound is a highly potent and selective inhibitor of acetylcholinesterase. Its mechanism is primarily centered on competitive inhibition at the AChE active site.
Galantamine , in addition to being a competitive and reversible AChE inhibitor, exhibits a dual mechanism of action.[4][7][8] It also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[3][4][7] This allosteric modulation enhances the sensitivity of nAChRs to acetylcholine, which may contribute to its therapeutic effects.[4]
In Vitro Inhibitory Activity
The potency and selectivity of enzyme inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. Selectivity is often determined by comparing the IC50 for the target enzyme (AChE) versus a related enzyme, such as butyrylcholinesterase (BuChE).
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 0.85 | 950 | ~1118 |
| Galantamine | 1210[9] | 6860[9] | ~5.7 |
Note: IC50 values can vary between studies and experimental conditions. The values presented here are for comparative purposes.
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
The following diagram illustrates the role of AChE in a cholinergic synapse and the mechanism of its inhibition by compounds like this compound and Galantamine.
Experimental Protocols
Determination of IC50 Values for AChE and BuChE Inhibition (Ellman's Method)
The inhibitory activity of this compound and Galantamine against AChE (from electric eel) and BuChE (from equine serum) is determined using a spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Galantamine) at various concentrations
Procedure:
-
Prepare solutions of the test compounds in buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE or BuChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Galantamine - Wikipedia [en.wikipedia.org]
- 8. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to Assessing the Reversibility of Acetylcholinesterase (AChE) Inhibition
For researchers and drug development professionals, understanding the nature of enzyme inhibition is a critical step in characterizing a novel therapeutic agent. This guide provides a framework for assessing the reversibility of acetylcholinesterase (AChE) inhibition, a key target in the treatment of Alzheimer's disease and other neurological conditions. As "AChE-IN-35" does not correspond to a publicly documented acetylcholinesterase inhibitor, this guide will focus on the established methodologies and comparative analysis using well-characterized AChE inhibitors as benchmarks.
Understanding the Significance of Reversibility
The interaction between an inhibitor and an enzyme can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain its function. In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of its activity.[1] The reversibility of an AChE inhibitor has profound implications for its therapeutic use, influencing dosing regimens, duration of action, and potential for toxicity.
Mechanisms of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors can be broadly categorized based on their mechanism of action:
-
Reversible Inhibitors : These are further classified into:
-
Competitive Inhibitors : Bind to the active site of AChE, directly competing with the natural substrate, acetylcholine. Galantamine is an example of a competitive and reversible AChE inhibitor.[2]
-
Non-competitive Inhibitors : Bind to an allosteric site on the enzyme, changing its conformation and preventing the substrate from binding effectively.
-
Mixed Inhibitors : Can bind to both the free enzyme and the enzyme-substrate complex. Donepezil is considered a mixed competitive and non-competitive inhibitor.[2]
-
-
Irreversible Inhibitors : These inhibitors, such as organophosphates, form a covalent bond with the serine residue in the active site of AChE, leading to long-lasting or permanent inactivation.[1]
Experimental Protocols for Assessing Reversibility
A thorough assessment of an inhibitor's reversibility involves a series of experiments designed to characterize the nature and stability of the enzyme-inhibitor complex.
1. Determination of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It is determined by measuring the activity of AChE in the presence of varying concentrations of the inhibitor.
-
Protocol :
-
Prepare a series of dilutions of the test compound (e.g., a hypothetical this compound).
-
Incubate the enzyme (AChE) with each inhibitor concentration for a predetermined period.
-
Initiate the enzymatic reaction by adding the substrate (e.g., acetylthiocholine) and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, used in the Ellman's assay).[2]
-
Measure the rate of the reaction spectrophotometrically by monitoring the increase in absorbance over time.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
2. Dilution Studies
This method helps to distinguish between reversible and irreversible inhibition. If the inhibition is reversible, diluting the enzyme-inhibitor complex should lead to the dissociation of the inhibitor and a recovery of enzyme activity.
-
Protocol :
-
Incubate AChE with a high concentration of the inhibitor (typically 10-100 times the IC50) to achieve significant inhibition.
-
After a set incubation time, dilute the mixture significantly (e.g., 100-fold or more) into the assay buffer.
-
Immediately measure the AChE activity.
-
Compare the activity of the diluted sample to a control sample that was diluted to the same extent before the addition of the inhibitor.
-
A significant recovery of enzyme activity upon dilution suggests reversible inhibition.
-
3. Dialysis
Dialysis is another effective method for removing a non-covalently bound inhibitor from the enzyme.
-
Protocol :
-
Incubate AChE with the inhibitor.
-
Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cut-off that allows the small molecule inhibitor to pass through but retains the larger enzyme.
-
Dialyze against a large volume of buffer for an extended period, with several buffer changes.
-
Measure the AChE activity of the dialyzed sample.
-
Recovery of enzyme activity indicates reversible inhibition.
-
Data Presentation for Comparative Analysis
To facilitate a clear comparison between a novel compound and established AChE inhibitors, quantitative data should be summarized in a structured table.
| Parameter | This compound (Hypothetical) | Donepezil | Galantamine | Rivastigmine |
| IC50 (nM) | Experimental Value | ~10-30 | ~500-1000 | ~100-400 |
| Type of Inhibition | To be determined | Mixed | Competitive | Pseudo-irreversible |
| Reversibility | To be determined | Reversible | Reversible | Slowly Reversible |
| Half-life (hours) | Experimental Value | ~70 | ~7 | ~1.5 |
Note: The IC50 and half-life values for known drugs are approximate and can vary depending on the experimental conditions. Rivastigmine is often described as "pseudo-irreversible" because it carbamylates the enzyme, and the decarbamylation process is slow.[2][3]
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
References
Comparative Efficacy of Acetylcholinesterase Inhibitors: A Guide for Researchers
A note on the compound AChE-IN-35: Extensive searches for "this compound" did not yield any specific information on a compound with this designation. Therefore, this guide provides a comparative framework for evaluating acetylcholinesterase (AChE) inhibitors, using established drugs as examples. This guide is intended to serve as a template for researchers and drug development professionals in the comparative analysis of novel AChE inhibitors.
Acetylcholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. This action increases the amount of acetylcholine available in the synaptic cleft, enhancing nerve signaling. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic transmission.[1][2]
In Vitro Efficacy
The in vitro efficacy of AChE inhibitors is typically determined by their ability to inhibit the activity of the acetylcholinesterase enzyme. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target(s) | IC50 (AChE) | IC50 (BuChE) | Selectivity (BuChE/AChE) |
| Example Compound A | AChE | Data | Data | Data |
| Donepezil | AChE | 2.9 nM | 3,500 nM | ~1200 |
| Rivastigmine | AChE, BuChE | 450 nM | 48 nM | ~0.1 |
| Galantamine | AChE | 410 nM | 12,000 nM | ~29 |
| Tacrine | AChE, BuChE | 7.7 nM | 0.9 nM | ~0.12 |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.
In Vivo Efficacy
The in vivo efficacy of AChE inhibitors is assessed in animal models of cognitive impairment. Key parameters include the effective dose required to produce a therapeutic effect and the impact on cognitive performance in behavioral tests.
| Compound | Animal Model | Key Findings |
| Example Compound A | e.g., Scopolamine-induced amnesia in mice | e.g., Reversal of memory deficits at X mg/kg |
| Donepezil | Scopolamine-induced amnesia in rats | Improved performance in passive avoidance and Morris water maze tests. |
| Rivastigmine | Aged rats | Increased cortical acetylcholine levels and improved spatial memory. |
| Galantamine | Aβ-infused rats | Attenuated cognitive deficits and reduced Aβ-induced neurotoxicity. |
Experimental Protocols
In Vitro AChE Inhibition Assay (Ellman's Method)
This assay spectrophotometrically measures the activity of AChE.
-
Preparation of Reagents : Prepare a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test inhibitor solutions.
-
Reaction Mixture : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition : Add the acetylcholinesterase enzyme solution to each well and incubate.
-
Substrate Addition : Initiate the reaction by adding the ATCI substrate.
-
Measurement : Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
In Vivo Behavioral Assessment (Morris Water Maze)
This test assesses spatial learning and memory in rodents.
-
Apparatus : A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase : The animal is placed in the pool and allowed to swim until it finds the hidden platform. This is repeated for several trials over a few days. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial : After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.
-
Drug Administration : The test inhibitor is administered to the animals before the trials, according to the study design.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of AChE inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of AChE inhibitors in the synaptic cleft.
Caption: A typical workflow for the evaluation of novel AChE inhibitors.
References
Benchmarking a Novel Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel acetylcholinesterase (AChE) inhibitors is a cornerstone of therapeutic strategies for neurodegenerative diseases, most notably Alzheimer's disease. Effective benchmarking of new chemical entities against established standards is critical for advancing promising candidates through the drug discovery pipeline. This guide provides a framework for the comparative analysis of a novel AChE inhibitor, here exemplified as "AChE-IN-35," against well-characterized standards such as Donepezil, Galantamine, and Rivastigmine.[1][2][3]
Comparative Performance Data
A direct comparison of the inhibitory potency is the foundational step in benchmarking. The half-maximal inhibitory concentration (IC50) is a key metric. The following table summarizes the IC50 values for standard AChE inhibitors, providing a reference for the evaluation of "this compound."
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BuChE/AChE) |
| This compound | AChE | [Insert Experimental Data] | [Insert Experimental Data] |
| Donepezil | AChE | 5.7 - 10.3 | ~350 |
| Galantamine | AChE | 410 - 1600 | ~50 |
| Rivastigmine | AChE & BuChE | 430 (AChE), 40 (BuChE) | ~0.1 |
| Tacrine | AChE & BuChE | 77 | ~1 |
Note: IC50 values can vary depending on the experimental conditions. It is crucial to perform head-to-head comparisons under identical assay conditions.
Experimental Protocols
Transparent and detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro AChE Inhibition Assay (Ellman's Method)
This assay is a widely accepted method for determining the inhibitory potential of a compound against AChE.
Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm, resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and standard inhibitors
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and standard inhibitors in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (AChE) to each well.
-
Add the test compound or standard inhibitor dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution containing ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Visualizing Key Concepts
Graphical representations of experimental workflows and biological pathways enhance understanding and communication of complex information.
Caption: Workflow for the in vitro AChE inhibition assay.
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[4] This mechanism is crucial for enhancing cholinergic transmission, which is diminished in conditions like Alzheimer's disease.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal of AChE-IN-35: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like acetylcholinesterase inhibitors (AChEIs) is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of AChE-IN-35, a research-grade acetylcholinesterase inhibitor.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant (e.g., nitrile), double-gloving recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, buttoned. |
| Respiratory Protection | A properly fitted respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) office. |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be handled as hazardous waste. Under no circumstances should this material be disposed of down the drain or in the regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), and lab debris (e.g., weighing paper, pipette tips), in a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and should specify "Acetylcholinesterase Inhibitor" and "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and chemical-resistant hazardous waste container.
-
Do not mix incompatible wastes. For example, keep organic solvents separate from aqueous solutions.
-
The container must be labeled as "Hazardous Waste" with the full chemical names of all constituents, including "this compound".
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.
-
2. Labeling and Storage:
-
All hazardous waste containers must be properly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include the full chemical name of each component of the waste.
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.
3. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a designated period (often not to exceed six months), a waste pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
Caption: Decision Tree for Handling this compound Contaminated Materials.
Essential Safety and Operational Protocols for Handling AChE-IN-35
Disclaimer: This document provides essential safety and logistical guidance for handling the acetylcholinesterase inhibitor, AChE-IN-35, in a laboratory setting. The information is based on the general hazards associated with potent acetylcholinesterase inhibitors. Researchers, scientists, and drug development professionals should conduct a thorough, site-specific risk assessment before handling this compound and consult their institution's safety office.
Acetylcholinesterase (AChE) inhibitors are a class of compounds that can range from therapeutic agents to highly toxic substances, including nerve agents and pesticides.[1][2][3] They function by inhibiting the AChE enzyme, which leads to an accumulation of the neurotransmitter acetylcholine.[2] This can result in the overstimulation of muscarinic and nicotinic receptors, potentially leading to severe and life-threatening toxic effects.[2] Given the potent nature of many AChE inhibitors, stringent safety precautions are imperative.
Hazard Identification and Risk Assessment
This compound is an acetylcholinesterase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following hazards are associated with this class of compounds and should be assumed for this compound until specific data becomes available.
Potential Hazards:
-
High Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.
-
Organ Damage: May cause damage to the nervous system through prolonged or repeated exposure.
-
Severe Eye and Skin Irritation: Can cause serious eye damage and skin burns upon contact.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to establish a barrier between the researcher and the hazardous compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat sleeve, outer glove over the sleeve. | Prevents skin contact. Double-gloving provides additional protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Body Protection | A buttoned, long-sleeved lab coat made of a chemically resistant material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges for organic vapors and particulates. To be used in a certified chemical fume hood. | Prevents inhalation of airborne particles or vapors. The specific cartridge should be selected based on a formal risk assessment. |
Safe Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure.
Workflow for Handling this compound:
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Gather all necessary materials, including the compound, solvents, and equipment.
-
Prepare a decontamination solution (e.g., a solution of bleach, followed by a rinse with a suitable solvent, as determined by a risk assessment).
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations of the compound, including weighing and transfer, within the chemical fume hood.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Cleanup and Disposal:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Collect all waste, including contaminated gloves, pipette tips, and other disposable materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Dispose of the hazardous waste according to your institution's and local regulations for chemical waste.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Decontaminate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
First Aid and Medical Treatment
Acetylcholinesterase inhibitor poisoning is a medical emergency. Antidotes such as atropine and pralidoxime (2-PAM) may be administered by qualified medical personnel to counteract the effects of the inhibitor.[5] It is essential to inform emergency responders and medical professionals that the exposure was to a potent acetylcholinesterase inhibitor. Provide them with as much information as possible about the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
